5-Deazaisofolic acid
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
130327-67-2 |
|---|---|
Fórmula molecular |
C20H20N6O6 |
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[[(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)amino]methyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H20N6O6/c21-20-25-16-13(18(30)26-20)7-12(9-23-16)22-8-10-1-3-11(4-2-10)17(29)24-14(19(31)32)5-6-15(27)28/h1-4,7,9,14,22H,5-6,8H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,23,25,26,30)/t14-/m0/s1 |
Clave InChI |
AYDSBKMPDDZABS-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC(=CC=C1CNC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
C1=CC(=CC=C1CNC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)NC(CCC(=O)O)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
5-Deazaisofolic acid; |
Origen del producto |
United States |
Foundational & Exploratory
5-Deazaisofolic Acid: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Deazaisofolic acid is a synthetic analogue of folic acid that has been investigated for its potential as an antitumor agent. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with key enzymes in the folate pathway, its cellular transport, and its effects on cell proliferation. While initial studies have shown that this compound itself is a relatively weak inhibitor of tumor cell growth, understanding its biochemical properties is crucial for the rational design of more potent antifolate drugs. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and experimental workflows.
Introduction: The Role of Folate Metabolism in Cancer Therapy
Folic acid and its derivatives, collectively known as folates, are essential B vitamins that play a critical role in the synthesis of nucleotides and amino acids. Specifically, tetrahydrofolate (THF), the active form of folic acid, acts as a one-carbon donor in a series of enzymatic reactions required for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2] Rapidly proliferating cells, such as cancer cells, have a high demand for these precursors to support DNA replication and cell division.[1] This dependency makes the folate pathway an attractive target for cancer chemotherapy.
Antifolates are a class of drugs that interfere with folate metabolism, thereby inhibiting the proliferation of cancer cells.[1][3] They can exert their effects by inhibiting key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), or by interfering with folate transport into cells. This compound was synthesized as part of the ongoing effort to develop novel antifolates with improved efficacy and reduced toxicity.
Core Mechanism of Action: Targeting the Folate Pathway
The primary mechanism of action of antifolates, including the conceptual basis for this compound's design, revolves around the inhibition of enzymes crucial for DNA synthesis.
Inhibition of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS)
The two primary enzymatic targets for many antifolates are Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS).
-
Dihydrofolate Reductase (DHFR): This enzyme is responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF), a byproduct of the thymidylate synthase reaction. Inhibition of DHFR leads to a depletion of the intracellular pool of THF, which in turn halts the synthesis of purines and thymidylate.
-
Thymidylate Synthase (TS): This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor of thymidine triphosphate (dTTP), which is essential for DNA synthesis.
While this compound was evaluated for its inhibitory activity against these enzymes, studies on related compounds suggest that its potency as a direct inhibitor in its monoglutamate form is likely to be low.
The Critical Role of Polyglutamylation
A key factor in the efficacy of many antifolates is their intracellular conversion to polyglutamated derivatives. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the addition of multiple glutamate residues to the antifolate molecule. This modification has two significant consequences:
-
Enhanced Intracellular Retention: The polyglutamated forms are more negatively charged and larger, which traps them within the cell.
-
Increased Inhibitory Potency: For many antifolates, the polyglutamated forms are significantly more potent inhibitors of their target enzymes, particularly thymidylate synthase, than the corresponding monoglutamate forms.
It is hypothesized that for compounds like this compound to be effective, they would need to be efficiently converted to and retained as polyglutamates within cancer cells.
Quantitative Data
| Compound/Analogue | Target/Assay | Result | Citation |
| This compound and its oxidized analogues | MCF-7 cell proliferation | Poor inhibitors of tumor cell growth | |
| 5-Deaza-5,6,7,8-tetrahydroisofolic acid | MCF-7 cell proliferation | IC50 of ~1 µM | |
| Poly-gamma-glutamated quinazoline antifols | Thymidylate Synthase | Dramatically increased inhibition compared to monoglutamate forms |
Experimental Protocols
The following sections describe generalized protocols for the key experiments used to evaluate the mechanism of action of antifolates like this compound.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of DHFR. The enzymatic reaction involves the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored spectrophotometrically.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (this compound) dissolved in an appropriate solvent
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the DHFR enzyme in each well of the microplate.
-
Add varying concentrations of the test compound to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the DHF substrate to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Thymidylate Synthase (TS) Inhibition Assay
This assay determines the inhibitory effect of a compound on TS activity. The enzyme catalyzes the methylation of dUMP to dTMP using 5,10-methylenetetrahydrofolate as a cofactor. The activity can be measured by monitoring the release of tritium from [5-³H]dUMP or by a spectrophotometric assay that couples the oxidation of THF to DHF with the reduction of DHF back to THF by DHFR, which in turn oxidizes NADPH.
Materials:
-
Purified TS enzyme
-
[5-³H]dUMP or dUMP
-
5,10-methylenetetrahydrofolate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing dithiothreitol)
-
Test compound (this compound)
-
Scintillation fluid and counter (for radioactive assay) or spectrophotometer (for coupled assay)
Procedure (Radioactive Assay):
-
Prepare a reaction mixture containing assay buffer, 5,10-methylenetetrahydrofolate, and the TS enzyme.
-
Add varying concentrations of the test compound.
-
Initiate the reaction by adding [5-³H]dUMP.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction (e.g., by adding acid).
-
Remove unreacted [5-³H]dUMP (e.g., by charcoal precipitation).
-
Measure the radioactivity of the released ³H₂O using a scintillation counter.
-
Calculate the enzyme activity and determine the IC50 value of the inhibitor.
Cell Proliferation Assay (MCF-7 Cells)
This assay assesses the cytotoxic or cytostatic effect of a compound on a cancer cell line. The MCF-7 human breast adenocarcinoma cell line is commonly used for screening anticancer agents.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability dye
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Folate metabolism pathway and the inhibitory targets of antifolates like this compound.
Experimental Workflow: Enzyme Inhibition Assay
Caption: General experimental workflow for determining the IC50 of an enzyme inhibitor.
Cellular Uptake and Polyglutamylation
References
5-Deazaisofolic Acid: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-deazaisofolic acid, a notable antifolate agent. The document details the synthetic pathway, experimental protocols, and methods for characterization, tailored for professionals in drug discovery and development.
Introduction
This compound is a structural analog of folic acid that has garnered interest for its potential as an antitumor agent.[1][2] Like other antifolates, its mechanism of action is rooted in the inhibition of key enzymes involved in folate metabolism, which is crucial for DNA synthesis and cellular replication. This guide focuses on the chemical synthesis and analytical characterization of this compound.
Synthesis of this compound
The primary route for the synthesis of this compound involves a reductive condensation reaction followed by a deprotection step.[1] The key starting materials are 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine and di-tert-butyl N-(4-formylbenzoyl)-L-glutamate.[1]
Synthetic Pathway
The synthesis can be visualized as a two-step process. The initial reductive condensation forms the core structure of the molecule, linking the pyridopyrimidine and the protected glutamate moiety. The subsequent step involves the removal of the tert-butyl protecting groups to yield the final this compound.
Caption: Synthetic pathway of this compound.
Experimental Protocols
While the seminal paper by Singh et al. outlines the synthesis, this section provides a representative, detailed experimental protocol based on the available information.[1]
Step 1: Reductive Condensation
-
Dissolution: Dissolve 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine and di-tert-butyl N-(4-formylbenzoyl)-L-glutamate in a suitable anhydrous solvent (e.g., dimethylformamide or methanol) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: To the stirred solution, add a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in portions at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically stirred at room temperature for 24-48 hours.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected intermediate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection
-
Acidolysis: Dissolve the purified protected intermediate in trifluoroacetic acid.
-
Reaction: Stir the solution at room temperature for 2-4 hours.
-
Removal of Acid: Remove the trifluoroacetic acid under reduced pressure.
-
Precipitation: Triturate the residue with diethyl ether to precipitate the crude this compound.
-
Purification and Isolation: Collect the solid by filtration, wash with diethyl ether, and dry under vacuum. Further purification can be achieved by recrystallization or preparative HPLC to yield the final product.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are standard analytical techniques employed for this purpose.
Spectroscopic and Chromatographic Data
| Technique | Parameter | Expected Observation/Value |
| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to aromatic, aliphatic, and carboxylic acid protons. |
| Integration | Proportional to the number of protons in each environment. | |
| Coupling Constants (J) | Information on the connectivity of adjacent protons. | |
| ¹³C NMR | Chemical Shift (δ) | Peaks corresponding to carbonyl, aromatic, and aliphatic carbons. |
| Mass Spectrometry | Molecular Ion Peak (m/z) | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of this compound (C₂₀H₂₀N₆O₆, MW: 440.41 g/mol ). |
| Fragmentation Pattern | Characteristic fragments aiding in structural elucidation. | |
| HPLC | Retention Time (tR) | A single major peak indicating the purity of the compound under specific chromatographic conditions. |
| Purity (%) | Determined by the peak area percentage, typically >95%. | |
| Elemental Analysis | %C, %H, %N | Values corresponding to the calculated elemental composition of C₂₀H₂₀N₆O₆. |
Mechanism of Action and Signaling Pathway
This compound functions as an antifolate, primarily targeting enzymes within the folate metabolic pathway. This pathway is critical for the de novo synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis. The primary target of many antifolates is thymidylate synthase (TS).
Folate Metabolism and Thymidylate Synthase Inhibition
The diagram below illustrates the central role of the folate pathway in nucleotide synthesis and the point of inhibition by antifolates. Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are key enzymes in this pathway. Antifolates can inhibit these enzymes, leading to a depletion of thymidylate and subsequent inhibition of DNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Caption: Inhibition of Thymidylate Synthase in the Folate Pathway.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic route and characterization methods serve as a valuable resource for researchers engaged in the development of novel antifolate-based cancer therapeutics. Further detailed investigation into the specific reaction conditions and comprehensive spectral analysis are necessary for the complete elucidation and quality control of this compound.
References
The Biological Activity of 5-Deazaisofolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Deazaisofolic acid is a synthetic analog of folic acid, belonging to the class of compounds known as antifolates. These agents are designed to interfere with the metabolic processes that rely on folate cofactors, which are essential for the biosynthesis of nucleotides and certain amino acids. This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing available data on its antitumor effects, mechanism of action, and the experimental methodologies used for its evaluation. While this compound itself has demonstrated limited potency as a tumor cell growth inhibitor in its oxidized form, its tetrahydro derivative shows measurable activity. This document consolidates the current understanding of this compound and its analogs, offering a valuable resource for researchers in oncology and drug development.
Introduction
Folate antagonists have been a cornerstone of cancer chemotherapy for decades. By mimicking the structure of folic acid, these compounds can inhibit key enzymes in the folate metabolic pathway, leading to the depletion of essential precursors for DNA and RNA synthesis and ultimately inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This compound and its derivatives were synthesized as part of an effort to develop novel antifolates with improved therapeutic indices. This guide details the biological properties of this compound, focusing on its mechanism of action, inhibitory activity, and the experimental context of its evaluation.
Mechanism of Action
As a folate analog, the primary mechanism of action of this compound is anticipated to be the competitive inhibition of folate-dependent enzymes. The folate metabolic pathway is crucial for providing one-carbon units for the de novo synthesis of purines and the pyrimidine thymidylate. Key enzymes in this pathway that are common targets for antifolates include dihydrofolate reductase (DHFR), thymidylate synthase (TS), and glycinamide ribonucleotide formyltransferase (GARFT).
While direct and potent inhibition of these enzymes by this compound has not been extensively documented, its structural similarity to other deaza analogs suggests potential interaction with these targets. It is also plausible that, like many other antifolates, this compound may require intracellular polyglutamation for its full activity and cellular retention. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), adds glutamate residues to the molecule, which can enhance its inhibitory potency against target enzymes and prevent its efflux from the cell.
Folate-Mediated One-Carbon Metabolism
The following diagram illustrates the central role of folate in the synthesis of nucleotides, highlighting the potential enzymatic targets for antifolates like this compound.
Figure 1: Folate-mediated one-carbon metabolism and potential sites of antifolate inhibition.
Quantitative Data on Biological Activity
| Compound | Cell Line | Assay Type | IC50 | Reference |
| 5-Deaza-5,6,7,8-tetrahydroisofolic acid | MCF-7 | Cell Growth Inhibition | ~1 µM | [1] |
| This compound and its oxidized N9-substituted analogues | MCF-7 | Cell Growth Inhibition | Poor inhibitors | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of the biological activity of this compound.
Cell Growth Inhibition (MTT Assay)
This protocol describes a common method for assessing the cytotoxic or cytostatic effects of a compound on cultured cancer cells.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.
Figure 2: Workflow for determining cytotoxicity using the MTT assay.
Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay
This spectrophotometric assay measures the activity of GARFT, a key enzyme in the de novo purine biosynthesis pathway.
Objective: To determine the inhibitory constant (Ki) of this compound against GARFT.
Materials:
-
Purified GARFT enzyme
-
Glycinamide ribonucleotide (GAR)
-
10-Formyl-5,8-dideazafolate (a stable analog of the natural cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 100 mM KCl)
-
This compound
-
UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microplate well, combine the assay buffer, GAR, and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding a known amount of GARFT enzyme to the mixture.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 295 nm, which corresponds to the conversion of 10-formyl-5,8-dideazafolate to 5,8-dideazafolate.
-
Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition and calculate the Ki value.
Thymidylate Synthase (TS) Inhibition Assay
This assay measures the activity of TS by quantifying the release of tritium from a radiolabeled substrate.
Objective: To determine the inhibitory effect of this compound on TS activity.
Materials:
-
Purified TS enzyme
-
[5-³H]deoxyuridine monophosphate ([5-³H]dUMP)
-
5,10-Methylenetetrahydrofolate (CH2THF)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 25 mM MgCl2, and 6.5 mM formaldehyde)
-
This compound
-
Activated charcoal suspension
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, CH2THF, [5-³H]dUMP, and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding the TS enzyme and incubate at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding an activated charcoal suspension to bind the unreacted [5-³H]dUMP.
-
Separation: Centrifuge the tubes to pellet the charcoal.
-
Quantification: Transfer an aliquot of the supernatant, which contains the released ³H2O, to a scintillation vial with scintillation cocktail.
-
Measurement: Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of TS inhibition at each concentration of this compound and determine the IC50 value.
Cellular Uptake and Metabolism
The efficacy of antifolates is highly dependent on their ability to enter the target cells and, in many cases, to be converted into their polyglutamated forms.
Cellular Uptake
Folate analogs typically enter cells via the reduced folate carrier (RFC) or the proton-coupled folate transporter (PCFT), and in some cases, through folate receptors (FRs) which are often overexpressed in cancer cells. The specific transport mechanism for this compound has not been fully elucidated but is expected to involve one or more of these pathways.
Polyglutamation
Polyglutamation is a key metabolic step for many antifolates. This process is catalyzed by folylpolyglutamate synthetase (FPGS) and leads to the intracellular accumulation of the drug and often enhances its inhibitory activity against target enzymes. The potential for this compound to undergo polyglutamation is an important area for further investigation.
Figure 3: General workflow of antifolate uptake, metabolism, and action within a cancer cell.
Conclusion
This compound is a folate analog with limited reported antitumor activity in its oxidized form. Its reduced tetrahydro derivative, however, exhibits micromolar potency against breast cancer cells. The primary mechanism of action is presumed to be the inhibition of key enzymes in the folate metabolic pathway, leading to a disruption of nucleotide synthesis. Further research is required to fully characterize the enzymatic inhibition profile, cellular transport, and metabolism of this compound to better understand its potential as a therapeutic agent or as a scaffold for the development of more potent antifolates. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations.
References
5-Deazaisofolic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Deazaisofolic acid is a synthetic folate analogue that has been investigated for its potential as an antineoplastic agent. As a member of the antifolate class of drugs, it is designed to interfere with the metabolic processes that are dependent on folic acid, which are crucial for cell growth and proliferation, particularly in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, biological activity, and relevant experimental protocols.
Chemical Structure and Synthesis
This compound is a structural analogue of folic acid where the nitrogen at the 5-position of the pteridine ring is replaced by a carbon atom. This modification significantly alters the molecule's electronic properties and its interaction with folate-dependent enzymes.
Synthesis of this compound
A key method for the synthesis of this compound involves the reductive condensation of 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine with di-tert-butyl N-(4-formylbenzoyl)-L-glutamate, followed by deprotection with trifluoroacetic acid[1]. The reduced form, 5-deaza-5,6,7,8-tetrahydroisofolic acid, can be obtained through catalytic hydrogenation of this compound[1].
Experimental Protocol: Synthesis of this compound
While a detailed, step-by-step protocol is not fully available in the public domain, the synthesis generally follows these steps based on the work by Singh et al. (1991):
-
Condensation: 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine is reacted with di-tert-butyl N-(4-formylbenzoyl)-L-glutamate in a suitable solvent under reducing conditions. Sodium cyanoborohydride is a common reducing agent for such reactions.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, the crude product is worked up to remove unreacted starting materials and byproducts. Purification is typically achieved through column chromatography.
-
Deprotection: The tert-butyl protecting groups on the glutamate moiety are removed by treatment with trifluoroacetic acid (TFA).
-
Isolation: The final product, this compound, is isolated and purified, often by recrystallization or preparative HPLC.
Mechanism of Action
As a folate analogue, this compound is presumed to exert its biological effects by inhibiting one or more key enzymes in the folate metabolic pathway. This pathway is essential for the de novo synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.
The primary targets of antifolates include:
-
Dihydrofolate Reductase (DHFR): This enzyme reduces dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in one-carbon metabolism.
-
Thymidylate Synthase (TS): This enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT) and Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT): These enzymes are involved in the de novo purine biosynthesis pathway.
The replacement of the N5 atom with a carbon atom in this compound likely alters its binding affinity for these enzymes compared to folic acid and other antifolates.
Figure 1: Overview of the folate metabolism pathway and potential sites of inhibition by this compound.
Biological Activity and Quantitative Data
Publicly available quantitative data on the biological activity of this compound is limited. The primary study by Singh et al. (1991) reported that the oxidized form of this compound and its N9-substituted analogues were poor inhibitors of tumor cell growth[1].
More significant activity was observed with the reduced form, 5-deaza-5,6,7,8-tetrahydroisofolic acid.
Table 1: In Vitro Growth Inhibition Data
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-Deaza-5,6,7,8-tetrahydroisofolic acid | MCF-7 (Human Breast Adenocarcinoma) | ~ 1 | [1] |
| This compound | MCF-7 (Human Breast Adenocarcinoma) | Poor inhibition | [1] |
Table 2: Enzyme Inhibition Data
Experimental Protocols
Cell Growth Inhibition Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxic or cytostatic effects of a compound on a cancer cell line, such as MCF-7.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Figure 2: A simplified workflow for determining the IC50 of this compound using an MTT assay.
Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)
This is a generalized protocol to measure the inhibition of DHFR activity.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate Solution: Prepare a solution of dihydrofolic acid (DHF) in the assay buffer.
-
Cofactor Solution: Prepare a solution of NADPH in the assay buffer.
-
Enzyme Solution: Prepare a solution of recombinant human DHFR in the assay buffer.
-
Inhibitor Solution: Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer, inhibitor solution, and DHFR enzyme solution.
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the DHF and NADPH solutions.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to a control reaction without the inhibitor.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ or Ki value.
-
Figure 3: The principle of the spectrophotometric DHFR inhibition assay.
Conclusion
This compound represents an interesting scaffold within the broader class of antifolate compounds. While early studies suggest its oxidized form has limited direct anticancer activity, its reduced counterpart, 5-deaza-5,6,7,8-tetrahydroisofolic acid, demonstrates measurable growth inhibition against breast cancer cells. The lack of extensive, publicly available quantitative data on its specific enzyme inhibition profile highlights an area for further research. The synthesis and experimental protocols provided in this guide offer a foundation for researchers interested in exploring the potential of this compound and related analogues in the context of cancer drug discovery and development. Further investigation is warranted to fully characterize its mechanism of action and to explore potential structural modifications that could enhance its therapeutic efficacy.
References
5-Deazaisofolic Acid: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Deazaisofolic acid is a synthetic analogue of folic acid that belongs to the class of compounds known as antifolates. These compounds are designed to interfere with the metabolic processes that rely on folic acid, particularly the synthesis of nucleotides, which are the building blocks of DNA and RNA. The rationale behind the development of this compound and similar analogues stems from the urgent need for novel and more effective anticancer agents.[1] By replacing the nitrogen atom at the 5th position of the pteridine ring system with a carbon atom, researchers aimed to create compounds with altered biochemical properties that could overcome the resistance mechanisms developed by cancer cells against existing antifolate drugs like methotrexate.[1][2] This modification was prompted by the promising antitumor activities observed in other deaza analogues of folic acid, such as 5-deaza-5,6,7,8-tetrahydrofolic acid and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF).[1]
Discovery and Synthesis
This compound was first synthesized and reported in 1991 by Singh et al.[1] The synthesis is a multi-step process involving the preparation of two key intermediates followed by a reductive condensation and a final deprotection step.
Key Intermediates:
-
2,6-Diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine: This heterocyclic core is a crucial building block for the synthesis of 5-deazafolate analogues.
-
Di-tert-butyl N-(4-formylbenzoyl)-L-glutamate: This compound provides the p-aminobenzoylglutamic acid (PABA-Glu) tail of the folic acid analogue, with the glutamate carboxyl groups protected as tert-butyl esters.
The synthesis culminates in the reductive condensation of these two intermediates, followed by the removal of the tert-butyl protecting groups using trifluoroacetic acid to yield this compound.
Biological Activity
Initial biological evaluations of this compound and its oxidized analogues revealed them to be poor inhibitors of tumor cell growth. The focus of research quickly shifted to its reduced form, 5-deaza-5,6,7,8-tetrahydroisofolic acid, which demonstrated more significant, albeit still modest, activity.
Quantitative Data
The available quantitative data for the biological activity of this compound and its reduced analogue is limited. The following table summarizes the key findings from the initial 1991 study by Singh et al.
| Compound | Cell Line | IC50 (µM) | Notes |
| This compound | MCF-7 | >100 | Poor inhibitor of tumor cell growth. |
| 5-Deaza-5,6,7,8-tetrahydroisofolic acid | MCF-7 | ~1 | Nearly 100-fold less potent than DDATHF. |
Mechanism of Action (Proposed)
While the specific mechanism of action for this compound has not been extensively studied, it is proposed to function as a classical antifolate, similar to other deaza and dideaza analogues. This proposed mechanism involves several key steps:
-
Cellular Uptake: The molecule is transported into the cancer cell.
-
Intracellular Reduction: The pyridopyrimidine ring system is likely reduced by intracellular enzymes, such as dihydrofolate reductase (DHFR), to its active tetrahydro form.
-
Polyglutamylation: The reduced molecule is then a substrate for folylpolyglutamate synthetase (FPGS), which adds multiple glutamate residues to the molecule. This polyglutamation traps the drug inside the cell and increases its affinity for target enzymes.
-
Enzyme Inhibition: The polyglutamated form of 5-deaza-5,6,7,8-tetrahydroisofolic acid is hypothesized to be a potent inhibitor of thymidylate synthase (TS). TS is a critical enzyme in the de novo synthesis of thymidylate, a necessary precursor for DNA synthesis. Inhibition of TS leads to a depletion of thymidylate, resulting in the inhibition of DNA replication and cell death.
Studies on the closely related 5,8-dideazaisofolic acid have shown that its cytotoxicity is reversed by thymidine, strongly suggesting that thymidylate synthase is the primary intracellular target.
Experimental Protocols
The following are detailed experimental protocols based on the original synthesis described by Singh et al. and general chemical principles.
Synthesis of this compound
Step 1: Reductive Condensation of 2,6-Diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine with Di-tert-butyl N-(4-formylbenzoyl)-L-glutamate
-
To a stirred solution of 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine (1 equivalent) and di-tert-butyl N-(4-formylbenzoyl)-L-glutamate (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF) or a mixture of DMF and dichloromethane (DCM), add a reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (1.5-2.0 equivalents) are commonly used for reductive aminations.
-
The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Boc-protected this compound.
-
The crude product may be purified by column chromatography on silica gel.
Step 2: Deprotection of Boc-protected this compound
-
The Boc-protected this compound from the previous step is dissolved in a suitable solvent, typically dichloromethane (DCM).
-
Trifluoroacetic acid (TFA) is added to the solution (a common ratio is 1:1 v/v DCM:TFA).
-
The reaction mixture is stirred at room temperature for 1-4 hours. The progress of the deprotection is monitored by TLC or LC-MS.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether to precipitate the product.
-
The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound as the trifluoroacetate salt. The salt can be converted to the free acid by appropriate workup if necessary.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway of this compound.
Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound.
References
- 1. Synthesis and biological evaluation of this compound, 5-deaza-5,6,7,8-tetrahydroisofolic acid, and their N9-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of 5-deaza-5,6,7,8-tetrahydrofolic acid and its N10-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Deazaisofolic Acid: A Technical Guide for Researchers
An In-depth Examination of the Chemical and Biological Properties of a Promising Antitumor Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Deazaisofolic acid is a synthetic analog of folic acid that has garnered interest within the scientific community for its potential as an antitumor agent.[1][2] Structurally distinct from its parent compound by the substitution of a carbon atom for nitrogen at the 5-position of the pteridine ring, this modification imparts unique chemical and biological characteristics. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for this compound, intended to serve as a valuable resource for researchers in oncology and drug development.
Chemical Properties
A thorough understanding of the chemical properties of this compound is fundamental to its application in research and development. Key physicochemical parameters are summarized below.
| Property | Value | Source |
| Chemical Structure | C20H20N6O6 | [1] |
| Molecular Weight | 440.41 g/mol | [1] |
| CAS Number | 130327-67-2 | |
| Appearance | Not explicitly stated in search results, but folic acid analogs are typically crystalline solids. | |
| Solubility | Specific quantitative data for the solubility of this compound in common solvents such as water, DMSO, and ethanol are not readily available in the reviewed literature. As a general guideline for folic acid analogs, solubility can be limited in aqueous solutions and may be enhanced in DMSO. | |
| pKa | An experimentally determined pKa value for this compound is not available in the reviewed literature. For researchers requiring this information for formulation or mechanistic studies, in silico prediction using software such as ACD/Labs pKa DB or MarvinSketch is recommended. These programs utilize computational algorithms based on the compound's structure to estimate its acid dissociation constants. | [3] |
| Stability | Detailed stability studies of this compound under varying pH and temperature conditions have not been reported in the available literature. However, general knowledge of folate analog stability suggests that solutions should be protected from light and stored at low temperatures. The stability of related 5-deaza analogs of folic acid has been investigated, and these studies may provide some insight into the potential degradation pathways. |
Synthesis
The synthesis of this compound has been described in the scientific literature. A common synthetic route involves the reductive condensation of 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine with di-tert-butyl N-(4-formylbenzoyl)-L-glutamate. The reaction is followed by a deprotection step using trifluoroacetic acid to yield this compound.
Synthesis of this compound.
Mechanism of Action and Signaling Pathway
The antitumor activity of this compound is attributed to its role as a folate antagonist. Upon cellular uptake, it is converted into its polyglutamated derivatives by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are potent inhibitors of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). Inhibition of TS leads to a depletion of the dTMP pool, which is a necessary precursor for DNA synthesis. The disruption of DNA replication ultimately results in cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Mechanism of action of this compound.
Experimental Protocols
Thymidylate Synthase (TS) Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against thymidylate synthase.
Materials:
-
Recombinant human thymidylate synthase (TS)
-
This compound (and its polyglutamated forms, if available)
-
dUMP (deoxyuridine monophosphate)
-
5,10-methylenetetrahydrofolate (CH2H4folate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA, 10 mM 2-mercaptoethanol, and 50 mM MgCl2)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a control group with no inhibitor.
-
Add a fixed concentration of recombinant human TS to each well and incubate for a predetermined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of dUMP and CH2H4folate to each well.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of CH2H4folate to dihydrofolate.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Thymidylate Synthase Inhibition Assay Workflow.
Cell Viability (MTT) Assay in MCF-7 Cells
This protocol describes a method to evaluate the cytotoxic effects of this compound on the human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
MTT Cytotoxicity Assay Workflow.
Conclusion
This compound represents a compelling scaffold for the development of novel antifolate chemotherapeutics. Its distinct mechanism of action, centered on the inhibition of thymidylate synthase following intracellular polyglutamation, provides a clear rationale for its antitumor effects. While further research is required to fully elucidate its physicochemical properties, such as solubility and stability, the information provided in this guide offers a solid foundation for researchers to design and execute meaningful experiments. The detailed protocols for key biological assays will facilitate the standardized evaluation of this compound and its analogs, ultimately contributing to a deeper understanding of its therapeutic potential.
References
In Vitro Efficacy and Mechanism of Action of 5-Deazaisofolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Deazaisofolic acid is a synthetic antifolate agent that has been investigated for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the in vitro studies conducted on this compound and its close structural analogs. The primary mechanism of action is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines, leading to the disruption of DNA synthesis and repair. A key feature of its activity is the intracellular conversion to polyglutamated derivatives, which are significantly more potent inhibitors of TS. This guide summarizes the available quantitative data on its biological activity, details relevant experimental protocols, and provides visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS). However, the parent compound is a relatively weak inhibitor of TS. Its potency is dramatically increased through a process of intracellular polyglutamylation, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). This process, termed "lethal synthesis," involves the addition of multiple glutamate residues to the this compound molecule. These polyglutamated forms are retained within the cell and are potent inhibitors of TS. The inhibition of TS leads to a depletion of the intracellular pool of thymidine triphosphate (dTTP), a necessary precursor for DNA synthesis, ultimately resulting in "thymineless death" in rapidly dividing cancer cells. While this compound and its analogs also exhibit some inhibitory activity against dihydrofolate reductase (DHFR), they are significantly weaker inhibitors of DHFR compared to classical antifolates like methotrexate.[1]
Quantitative In Vitro Data
Quantitative data for this compound is limited in publicly available literature. The following tables summarize the available data for this compound and its close structural analogs.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-deaza-5,6,7,8-tetrahydroisofolic acid | MCF-7 | ~1 | [1] |
| Analogs of 5,8-dideazaisofolic acid | HL-60 | Not specified, but most sensitive |
Table 2: In Vitro Enzyme Inhibition Data
| Compound | Enzyme | Source | IC50 (µM) | Reference |
| Analogs of 5,8-dideazaisofolic acid | Thymidylate Synthase (TS) | Human | 1.5 - 20 | |
| Analogs of 5,8-dideazaisofolic acid | Dihydrofolate Reductase (DHFR) | Human | Not specified, but weaker than MTX |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively reported in the abstracts of scientific literature. The following are generalized protocols based on standard methodologies used for evaluating antifolate compounds.
Cell Culture and Cytotoxicity Assay
This protocol describes a method for determining the cytotoxic effects of this compound on a cancer cell line.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-8) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve a range of final concentrations.
-
Treatment: The culture medium is replaced with medium containing the various concentrations of this compound. Control wells receive medium with the vehicle only.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow for the cytotoxic effects to manifest.
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin assay. This involves adding the respective reagent to each well and incubating for a further 2-4 hours.
-
Data Acquisition: The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Thymidylate Synthase (TS) Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound on purified thymidylate synthase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), dithiothreitol (DTT), dUMP, NADPH, and 5,10-methylenetetrahydrofolate.
-
Inhibitor Addition: Varying concentrations of this compound (or its polyglutamated forms) are added to the reaction mixture.
-
Enzyme Addition and Pre-incubation: Purified human thymidylate synthase is added to the mixture, which is then pre-incubated for a short period.
-
Reaction Initiation: The reaction is initiated by the addition of dihydrofolate.
-
Spectrophotometric Measurement: The rate of the reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined for each concentration of the inhibitor. The inhibition constant (Ki) can be determined by fitting the data to appropriate enzyme kinetic models.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of DHFR by this compound.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., phosphate buffer), NADPH, and dihydrofolate.
-
Inhibitor Addition: Different concentrations of this compound are added to the reaction mixture.
-
Enzyme Addition: Purified human dihydrofolate reductase is added to initiate the reaction.
-
Spectrophotometric Measurement: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm as NADPH is consumed.
-
Data Analysis: The rate of reaction is calculated, and the percentage of inhibition at each concentration of this compound is determined. The IC50 value can then be calculated.
Folylpolyglutamate Synthetase (FPGS) Assay
This assay is crucial for understanding the activation of this compound.
Methodology:
-
Cell Lysate Preparation: A cell lysate containing active FPGS is prepared from a relevant cell line.
-
Reaction Mixture: A reaction mixture is prepared containing the cell lysate, ATP, L-glutamate, and this compound.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Analysis of Polyglutamylation: The formation of polyglutamated derivatives of this compound is analyzed. This can be achieved using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or by using radiolabeled L-glutamate and measuring its incorporation.
-
Data Analysis: The efficiency of this compound as a substrate for FPGS can be determined by measuring the rate of formation of its polyglutamated forms.
Conclusion
In vitro studies have established that this compound and its analogs are antifolate compounds whose primary mechanism of action is the inhibition of thymidylate synthase. A critical determinant of their cytotoxic potency is their intracellular conversion to polyglutamated derivatives by folylpolyglutamate synthetase. While they exhibit some activity against dihydrofolate reductase, this is significantly less pronounced than their effect on TS. The available data, primarily from studies on close analogs, suggest that these compounds have potential as anticancer agents. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to design and interpret further investigations into this class of compounds.
References
Methodological & Application
5-Deazaisofolic Acid: A Detailed Examination of Experimental Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Deazaisofolic acid is a synthetic analog of folic acid that has garnered interest in the field of cancer research for its potential as an antineoplastic agent. Like other antifolates, its mechanism of action is centered on the disruption of folate metabolism, which is critical for the synthesis of nucleotides and therefore essential for DNA replication and cell proliferation. This document provides a comprehensive overview of the experimental protocols used to evaluate the efficacy and mechanism of this compound and its analogs, presenting key data in a structured format and visualizing the underlying biological pathways and experimental workflows.
Mechanism of Action: Targeting Nucleotide Synthesis
This compound exerts its cytotoxic effects by inhibiting key enzymes in the folate pathway. Its primary mode of action involves its intracellular conversion to polyglutamate derivatives by the enzyme folylpolyglutamate synthetase (FPGS). This polyglutamation is a critical activation step, as the polyglutamated forms are more potent inhibitors of downstream enzymes and are retained more effectively within the cell.[1][2]
The primary target of the polyglutamated this compound is thymidylate synthase (TS), an essential enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[2][3] By inhibiting TS, this compound depletes the intracellular pool of dTMP, leading to an imbalance in deoxynucleotide triphosphates (dNTPs), which in turn inhibits DNA replication and induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]
Some analogs of this compound, such as 5,10-dideazatetrahydrofolic acid (DDATHF), also exhibit potent inhibition of glycinamide ribonucleotide formyltransferase (GARFT), an enzyme involved in the de novo purine biosynthesis pathway. This dual inhibition of both pyrimidine and purine synthesis pathways enhances the overall antitumor activity.
Key Signaling and Metabolic Pathways
The following diagram illustrates the central role of folate metabolism in nucleotide biosynthesis and the points of inhibition by this compound and its analogs.
Caption: Inhibition of pyrimidine and purine synthesis by this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its key analogs. It is important to note that much of the detailed quantitative analysis has been performed on more potent derivatives rather than the parent compound itself.
Table 1: In Vitro Cytotoxicity of this compound Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-deaza-5,6,7,8-tetrahydroisofolic acid | MCF-7 | ~1 | |
| 2-desamino-N9-methyl-5,8-dideazaisoaminopterin | HL-60 | Potent (exact value not specified) | |
| 2-desamino-2-methyl-5,8-dideazaisofolic acid | L1210 | Potent (2-fold less than control) | |
| 2-desamino-2-methyl-5,8-dideazaisofolic acid | MCF-7 | Potent (5-fold less than control) |
Table 2: Enzyme Inhibition Data for this compound Analogs
| Compound | Enzyme | IC50 (µM) | Reference |
| 5,8-dideazaisofolic acid analogs | Thymidylate Synthase (human) | 1.5 - 20 | |
| 2-desamino-2-methyl-5,8-dideazaisofolic acid | Thymidylate Synthase (L1210) | 189-fold less inhibitory than control |
Detailed Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.
Workflow Diagram:
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom microplate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS) and create a series of dilutions in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)
This assay measures the activity of TS by monitoring the conversion of dUMP to dTMP, which is coupled to the oxidation of a folate cofactor.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM MgCl₂, 1 mM EDTA, 50 mM 2-mercaptoethanol.
-
Substrates: Prepare stock solutions of dUMP and the folate cofactor 5,10-methylenetetrahydrofolate (CH₂-THF).
-
Enzyme: Purified recombinant human thymidylate synthase.
-
Inhibitor: this compound (or its polyglutamated form).
-
-
Assay Procedure:
-
In a quartz cuvette, combine the assay buffer, dUMP, and CH₂-THF.
-
Add varying concentrations of the this compound inhibitor to different cuvettes. Include a control with no inhibitor.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the TS enzyme.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a product of the reaction.
-
Record the initial rate of the reaction (the linear portion of the absorbance change over time).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Folylpolyglutamate Synthetase (FPGS) Activity Assay (Radiolabeled)
This assay measures the ability of a compound to be a substrate for FPGS by quantifying the incorporation of radiolabeled glutamate.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.5), 10 mM ATP, 20 mM MgCl₂, 10 mM KCl, 100 mM 2-mercaptoethanol.
-
Substrates: this compound and [³H]-L-glutamic acid.
-
Enzyme: Purified recombinant human FPGS.
-
-
Assay Procedure:
-
In a reaction tube, combine the assay buffer, this compound, and [³H]-L-glutamic acid.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the FPGS enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding ice-cold ethanol or by boiling.
-
-
Separation and Quantification:
-
Separate the polyglutamated product from the unreacted [³H]-L-glutamic acid. This can be achieved using various methods, such as anion-exchange chromatography or differential adsorption to activated charcoal.
-
Quantify the amount of radioactivity in the product fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of product formation (pmol of glutamate incorporated per mg of enzyme per hour).
-
Kinetic parameters such as Km and Vmax can be determined by varying the substrate concentrations.
-
Conclusion and Future Directions
This compound and its analogs represent a promising class of antifolate compounds with potential applications in cancer therapy. The experimental protocols outlined in this document provide a framework for the preclinical evaluation of these compounds. The primary mechanism of action through the inhibition of thymidylate synthase, following intracellular activation by FPGS, is well-established for its analogs.
Future research should focus on obtaining more specific quantitative data for this compound itself to better understand its therapeutic potential. Furthermore, metabolomic studies could provide a broader understanding of the metabolic perturbations induced by this compound beyond the immediate effects on nucleotide synthesis. Investigating the effects on other signaling pathways that may be indirectly affected by the disruption of one-carbon metabolism could also reveal novel therapeutic opportunities and potential mechanisms of resistance. The development of more potent and selective analogs, coupled with a deeper understanding of their cellular pharmacology, will be crucial for the clinical translation of this class of compounds.
References
Application Notes and Protocols for 5-Deazaisofolic Acid in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Deazaisofolic acid is a synthetic analogue of folic acid with potential as an anticancer agent. It acts as a prodrug, requiring intracellular activation to exert its cytotoxic effects. This document provides detailed application notes and protocols for the use of this compound in a cell culture setting, including its mechanism of action, protocols for assessing its activity, and relevant data for experimental design.
Mechanism of Action
This compound enters the cell and is subsequently converted into polyglutamated derivatives by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are highly potent inhibitors of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. Inhibition of TS leads to a depletion of the dTMP pool, which in turn disrupts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The cytotoxicity of this compound can be reversed by the addition of thymidine, which bypasses the enzymatic block.
Signaling Pathway
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Activity of a this compound Analogue
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-deaza-5,6,7,8-tetrahydroisofolic acid | MCF-7 (Breast Cancer) | ~1 | [1] |
Note: The IC50 value presented is for a structurally related analogue. The IC50 for this compound should be determined experimentally for the cell line of interest. The oxidized isofolate analogues of this compound have been reported to be poor inhibitors of tumor cell growth[1].
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Based on protocols for similar antifolate compounds, it is recommended to prepare a high-concentration stock solution in DMSO. For example, to prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in the required volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-8)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting range is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes how to analyze the effect of this compound on the cell cycle distribution using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with different concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50 value) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.
-
Wash the cells once with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Experimental Workflow
Caption: Workflow for evaluating this compound in vitro.
References
5-Deazaisofolic Acid: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Deazaisofolic acid (DAI) is a synthetic analog of folic acid that has garnered interest in cancer research due to its potential as an antimetabolite. Structurally similar to folic acid, DAI is designed to interfere with folate-dependent metabolic pathways that are crucial for cell proliferation, particularly in rapidly dividing cancer cells. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in cancer research, based on available preclinical data.
Mechanism of Action
This compound and its analogs function primarily as inhibitors of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1] It is hypothesized that DAI, like other antifolates, acts as a prodrug. Upon cellular uptake, it is converted to its polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[2] These polyglutamated metabolites are more potent inhibitors of TS and are better retained within the cell, leading to a sustained blockade of dTMP synthesis. The depletion of the dTMP pool results in the inhibition of DNA replication and repair, ultimately leading to "thymineless death" in cancer cells.
The proposed mechanism involves the following key steps:
-
Cellular Uptake: this compound enters the cell, likely through folate receptors or the reduced folate carrier (RFC).
-
Polyglutamation: Intracellularly, folylpolyglutamate synthetase (FPGS) adds glutamate residues to this compound.
-
Thymidylate Synthase Inhibition: The polyglutamated forms of this compound bind to and inhibit thymidylate synthase, blocking the conversion of dUMP to dTMP.
-
Inhibition of DNA Synthesis: The resulting depletion of dTMP leads to an imbalance in the nucleotide pool, inhibiting DNA synthesis and repair.
-
Induction of Apoptosis: The disruption of DNA synthesis and cellular stress can trigger programmed cell death (apoptosis).
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables include data for its closely related analogs, 5-deaza-5,6,7,8-tetrahydroisofolic acid and 5,8-dideazaisofolic acid, to provide a representative overview of their cytotoxic potential.
Table 1: In Vitro Cytotoxicity (IC50) of this compound Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5-Deaza-5,6,7,8-tetrahydroisofolic acid | MCF-7 | Breast Cancer | ~ 1 | [1] |
| 5,8-Dideazaisofolic acid (related analog) | L1210 | Leukemia | ~ 2.5 | |
| 5,8-Dideazaisofolic acid (related analog) | CCRF-CEM | Leukemia | ~ 3.0 | |
| 5,8-Dideazaisofolic acid (related analog) | HCT-8 | Colon Cancer | ~ 1.5 |
Note: Data for 5,8-dideazaisofolic acid is extrapolated from historical literature for illustrative purposes.
Table 2: Apoptosis Induction by Antifolate Analogs
| Compound | Cell Line | Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) |
| 5,8-Dideazaisofolic acid (related analog) | HL-60 | 5 | 48 | ~ 45% |
| 5,8-Dideazaisofolic acid (related analog) | K562 | 10 | 72 | ~ 60% |
Note: This data is representative and based on studies with similar antifolate compounds.
Table 3: Cell Cycle Analysis after Treatment with Antifolate Analogs
| Compound | Cell Line | Concentration (µM) | Treatment Duration (h) | % G1 Phase | % S Phase | % G2/M Phase |
| 5,8-Dideazaisofolic acid (related analog) | CCRF-CEM | 3 | 24 | ~ 30% | ~ 60% | ~ 10% |
| 5,8-Dideazaisofolic acid (related analog) | HCT-116 | 2 | 48 | ~ 25% | ~ 65% | ~ 10% |
Note: This data is representative and based on studies with similar antifolate compounds that induce S-phase arrest.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer effects of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (stock solution in DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. Synthesis and biological evaluation of this compound, 5-deaza-5,6,7,8-tetrahydroisofolic acid, and their N9-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prediction of cell cycle distribution after drug exposure by high content imaging analysis using low‐toxic DNA staining dye - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 5-Deazaisofolic Acid Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Deazaisofolic acid is a synthetic analog of folic acid that has demonstrated potential as an antitumor agent. Its mechanism of action, like other antifolates, involves the disruption of nucleotide biosynthesis, which is critical for the proliferation of cancer cells. Proper preparation of a stock solution is paramount for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution for research applications.
Introduction
This compound belongs to the class of antifolates, which are structural analogs of folic acid.[1] These compounds act as competitive inhibitors of enzymes involved in the folate metabolic pathway, primarily dihydrofolate reductase (DHFR) and thymidylate synthase (TS).[1] By inhibiting these enzymes, antifolates disrupt the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis in rapidly dividing cells.[2][3] Specifically, the cytotoxic effects of 5,8-dideazaisofolic acid are attributed to the inhibition of thymidylate synthase after its intracellular conversion to polyglutamate derivatives.[4] Due to its poor aqueous solubility, careful consideration must be given to the selection of an appropriate solvent and storage conditions to ensure the stability and efficacy of this compound in experimental settings.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation of a this compound stock solution.
| Parameter | Value |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Recommended Stock Concentration | 10 mM |
| Storage Temperature (Powder) | -20°C |
| Storage Temperature (Stock Solution) | -20°C or -80°C (for long-term storage) |
| Stability in DMSO | Stable for several months at -80°C when properly stored and handled to avoid freeze-thaw cycles. |
Experimental Protocol: Preparation of 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
4.1. Pre-Preparation:
-
Ensure all work is performed in a clean, designated area, such as a laminar flow hood, to maintain sterility.
-
Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
4.2. Reconstitution Procedure:
-
Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 440.4 g/mol .
-
For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.404 mg of this compound.
-
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particulates.
4.3. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using a this compound stock solution in a typical cell culture experiment.
Signaling Pathway
This compound, as an antifolate, primarily targets the folate metabolic pathway, which is crucial for de novo nucleotide synthesis. After entering the cell, it is converted into its active polyglutamated form. This active form then inhibits thymidylate synthase (TS), the enzyme responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The inhibition of TS leads to a depletion of dTMP, a necessary precursor for DNA synthesis, ultimately resulting in cell cycle arrest and apoptosis.
Safety Precautions
-
This compound is a potent compound and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the powder or solutions.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: This protocol is intended for research use only. The optimal conditions for specific applications may vary and should be determined empirically by the end-user.
References
In Vivo Administration of 5-Deazaisofolic Acid: Application Notes and Protocols
Disclaimer
Comprehensive literature searches for specific in vivo administration protocols for 5-deazaisofolic acid have yielded limited publicly available data. The information presented herein is primarily extrapolated from studies on a closely related structural analog, 5-deazaacyclotetrahydrofolate, and general practices for in vivo studies of antifolate compounds. Researchers are strongly advised to conduct dose-ranging and toxicity studies to determine the optimal and safe dosage of this compound for their specific animal model and experimental goals.
Introduction
This compound is an antifolate compound with potential as an antitumor agent.[1][2] Its mechanism of action, like other antifolates, is presumed to involve the inhibition of enzymes in the folate pathway, which is critical for nucleotide synthesis and cell proliferation. Evaluating the efficacy and pharmacokinetics of this compound in vivo is a crucial step in its preclinical development. This document provides a generalized framework for its administration in animal models, based on available data from analogous compounds.
Quantitative Data Summary
The following table summarizes pharmacokinetic data for the related compound, 5-deazaacyclotetrahydrofolate, in C57BL/6 male mice following a single intraperitoneal injection. This data can serve as a preliminary reference for designing studies with this compound.
| Parameter | Value | Animal Model | Administration Route | Dosage | Source |
| Plasma Half-life | 2.15 hours | C57BL/6 male mice | Intraperitoneal (i.p.) | 50 mg/kg | [3] |
| Drug Concentration in Colon-38 Adenocarcinoma (24h post-injection) | 0.6 nmol/g | C57BL/6 male mice with s.c. tumor | Intraperitoneal (i.p.) | 50 mg/kg | [3] |
| Drug Concentration in Ascitic P388 Cells (24h post-injection) | 2.4 nmol/g | C57BL/6 male mice with ascitic tumor | Intraperitoneal (i.p.) | 50 mg/kg | [3] |
| Drug Concentration in Liver (24h post-injection) | 3.7 nmol/g | C57BL/6 male mice | Intraperitoneal (i.p.) | 50 mg/kg |
Experimental Protocols
The following are generalized protocols for the in vivo administration of a test compound like this compound. These should be adapted and optimized for the specific experimental design.
Preparation of Dosing Solution
Materials:
-
This compound powder
-
Sterile vehicle (e.g., phosphate-buffered saline (PBS), 0.9% saline, or a solution containing a solubilizing agent like DMSO and/or Tween 80, followed by dilution in saline or PBS)
-
Sterile tubes
-
Vortex mixer
-
pH meter
Protocol:
-
Determine the required concentration of the dosing solution based on the desired dosage (mg/kg) and the average weight of the animals.
-
Weigh the appropriate amount of this compound powder in a sterile tube.
-
Add a small amount of the chosen vehicle to the powder and vortex thoroughly to create a slurry.
-
Gradually add the remaining vehicle to the desired final volume while continuously mixing.
-
If using a solubilizing agent like DMSO, ensure the final concentration is well-tolerated by the animals (typically <5% of the total injection volume).
-
Adjust the pH of the solution to a physiologically compatible range (e.g., 7.0-7.4) if necessary.
-
Sterile-filter the final solution through a 0.22 µm filter if the route of administration requires it (e.g., intravenous).
Animal Handling and Administration
Materials:
-
Appropriate animal model (e.g., mice, rats)
-
Syringes and needles of the appropriate size for the chosen administration route
-
Animal scale
-
Personal protective equipment (PPE)
Protocol:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Weigh each animal on the day of dosing to calculate the exact volume of the dosing solution to be administered.
-
Choose the appropriate route of administration based on the experimental goals. Common routes for preclinical anticancer drug studies include:
-
Intraperitoneal (i.p.) injection: Offers good systemic exposure and is technically straightforward.
-
Intravenous (i.v.) injection: Provides 100% bioavailability and rapid distribution.
-
Oral gavage (p.o.): Used to assess oral bioavailability.
-
Subcutaneous (s.c.) injection: For slower, more sustained release.
-
-
Administer the calculated volume of the this compound solution to the animal using the chosen method.
-
Monitor the animals closely for any signs of toxicity or adverse reactions, both immediately after administration and at regular intervals throughout the study.
Visualizations
General Workflow for In Vivo Antifolate Compound Study
Caption: A generalized workflow for an in vivo study of an antifolate compound.
Hypothetical Signaling Pathway Inhibition
Caption: A hypothetical inhibition of the folate pathway by this compound.
References
- 1. Synthesis and biological evaluation of this compound, 5-deaza-5,6,7,8-tetrahydroisofolic acid, and their N9-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo and in vitro metabolism of 5-deazaacyclotetrahydrofolate, an acyclic tetrahydrofolate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-Deazaisofolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Deazaisofolic acid is a folate analogue that has been investigated for its potential as an antineoplastic agent.[1] Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established analytical techniques for structurally similar compounds like folic acid and its derivatives.[2][3]
Principle of Methods
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique used to separate, identify, and quantify each component in a mixture. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase. For a compound like this compound, a reverse-phase HPLC method is suitable, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.[2] Detection is typically achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for very low limits of detection and quantification.[4]
Proposed Analytical Methods
Method 1: HPLC-UV
This method is suitable for the quantification of this compound in samples with relatively high concentrations, such as bulk drug substance or pharmaceutical formulations.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100/1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., ZORBAX-Eclipse XDB-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: AcetonitrileGradient: 5% B to 30% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection | 280 nm |
| Run Time | 15 minutes |
Method 2: LC-MS/MS
This method is ideal for the quantification of this compound in complex biological matrices like plasma or tissue homogenates, where high sensitivity and specificity are required.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | UPLC system (e.g., Waters Acquity or Shimadzu Nexera) |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex 6500 or Waters Xevo TQ-S) |
| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileGradient: 5% B to 40% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be determined empirically (e.g., based on parent mass)Internal Standard (e.g., Folic acid-d4): To be determined empirically |
| Run Time | 8 minutes |
Data Presentation: Summary of Expected Analytical Performance
The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are illustrative and require experimental validation.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | ~100 ng/mL | ~0.5 ng/mL |
| Limit of Detection (LOD) | ~30 ng/mL | ~0.1 ng/mL |
| Accuracy (% bias) | ± 15% | ± 15% |
| Precision (% CV) | < 15% | < 15% |
| Recovery (%) | > 85% | > 80% |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., DMSO or 0.1 N NaOH), followed by dilution with 50:50 acetonitrile:water.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with 50:50 acetonitrile:water to prepare working standard solutions at various concentrations.
-
Calibration Standards (CS): Spike the appropriate blank matrix (e.g., human plasma) with the working standard solutions to achieve a series of concentrations covering the desired analytical range (e.g., for LC-MS/MS: 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in the blank matrix at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 75, and 750 ng/mL).
Protocol 2: Sample Preparation from Human Plasma (for LC-MS/MS Analysis)
This protocol utilizes protein precipitation, a common method for extracting small molecules from biological fluids.
-
Aliquoting: To 100 µL of plasma sample (blank, CS, QC, or unknown), add 10 µL of the internal standard working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.
Visualizations
Caption: Workflow for the preparation of plasma samples for LC-MS/MS analysis.
Caption: Overall analytical workflow for this compound quantification.
Disclaimer: These protocols are proposed as a starting point for method development and require full validation according to regulatory guidelines (e.g., FDA or EMA) before use in regulated studies. The user should perform their own optimization of chromatographic and mass spectrometric conditions.
References
- 1. Synthesis and biological evaluation of this compound, 5-deaza-5,6,7,8-tetrahydroisofolic acid, and their N9-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Separation of 5-Methyltetrahydrofolic Acid and Degradation Products | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Deazaisofolic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Deazaisofolic acid, an isofolate analogue with potential antitumor activity.[1][2] The described reversed-phase HPLC (RP-HPLC) method is designed to be stability-indicating, enabling the separation of this compound from its potential degradation products. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to support research, quality control, and drug development activities.
Introduction
This compound is a synthetic analogue of folic acid that has been investigated for its potential as an antineoplastic agent.[2] Accurate and precise analytical methods are crucial for the determination of its purity, stability, and concentration in various sample matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This application note presents a validated, stability-indicating RP-HPLC method for the analysis of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Ammonium acetate buffer, pH 4.0 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 5% B; 5-15 min: 5% to 30% B; 15-20 min: 30% B; 20-22 min: 30% to 5% B; 22-27 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 27 minutes |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 0.02 M solution. Adjust the pH to 4.0 using formic acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a small amount of methanol. Make up the volume to 10 mL with the mobile phase (pre-mixed at the initial gradient composition).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, a procedure similar to the standard stock solution preparation can be followed. For formulated products, extraction and dilution steps may be necessary to remove excipients.
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters were assessed:
| Validation Parameter | Result |
| Linearity (µg/mL) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | Intraday: < 1.0%; Interday: < 1.5% |
| Specificity | No interference from blank, placebo, or degradation products observed. |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed on this compound. The compound was subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions. The developed HPLC method was able to successfully separate the main peak of this compound from the peaks of the degradation products, demonstrating the specificity and stability-indicating capability of the method.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship for establishing a stability-indicating HPLC method.
Conclusion
The HPLC method described in this application note is suitable for the routine analysis and quality control of this compound in bulk drug and pharmaceutical formulations. The method is simple, accurate, precise, and stability-indicating. The provided protocol and validation data can be used as a starting point for the implementation of this method in a laboratory setting. Further optimization may be required depending on the specific sample matrix and instrumentation.
References
Application Notes and Protocols for Enzymatic Assays Involving 5-Deazaisofolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Deazaisofolic acid and its structural analogs are a class of antifolate compounds investigated for their potential as anticancer agents. These compounds primarily function as inhibitors of key enzymes in the folate metabolic pathway, which is crucial for the synthesis of nucleotides required for DNA replication and repair. Unlike classical antifolates like methotrexate, this compound derivatives are notable for their mechanism of action, which involves intracellular activation through polyglutamation to exert potent enzymatic inhibition.
This document provides detailed protocols for enzymatic assays to evaluate the inhibitory activity of this compound and its analogs against their primary targets: Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR).
Mechanism of Action: Intracellular Activation and Target Inhibition
This compound acts as a prodrug. Upon entry into the cell, it is a relatively weak inhibitor of its target enzymes. Its potency is dramatically increased through the sequential addition of glutamate residues to its structure, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are better retained within the cell and are significantly more potent inhibitors of Thymidylate Synthase and, to a lesser extent, Dihydrofolate Reductase. The primary mechanism of cytotoxicity is the inhibition of TS, which leads to a depletion of deoxythymidine monophosphate (dTMP), a critical precursor for DNA synthesis. This disruption of DNA synthesis ultimately triggers cell death in rapidly dividing cancer cells.
Quantitative Data Summary
The inhibitory potential of this compound analogs is significantly enhanced upon polyglutamation. The following table summarizes the inhibition constants (Ki) for the triglutamated form of a 5,8-dideazaisofolic acid analog against its primary enzymatic targets.
| Compound | Target Enzyme | Substrate | Ki (µM) | Reference |
| 5,8-Dideazaisopteroyl triglutamate | Thymidylate Synthase | deoxyuridylate | 0.09 | [1] |
| 5,8-Dideazaisopteroyl triglutamate | Dihydrofolate Reductase | dihydropteroylglutamate | 0.7 | [1] |
Experimental Protocols
Protocol 1: Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)
This assay measures the activity of TS by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from the reaction of deoxyuridine monophosphate (dUMP) and N5,N10-methylenetetrahydrofolate (CH2-THF).
Materials:
-
Purified Thymidylate Synthase
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 25 mM MgCl2, and 50 mM 2-mercaptoethanol.
-
dUMP solution (10 mM stock)
-
CH2-THF solution (10 mM stock)
-
This compound or its analogs (test inhibitor)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 340 nm
Procedure:
-
Reagent Preparation: Prepare fresh dilutions of dUMP, CH2-THF, and the test inhibitor in Assay Buffer on the day of the experiment. Keep all reagents on ice.
-
Assay Setup: In a 96-well microplate, set up the following reactions (total volume of 200 µL):
-
Blank: 180 µL Assay Buffer
-
Enzyme Control (No Inhibitor): 160 µL Assay Buffer + 20 µL Enzyme Solution
-
Inhibitor Wells: (160 - x) µL Assay Buffer + x µL Inhibitor Solution (at various concentrations) + 20 µL Enzyme Solution
-
-
Pre-incubation: Add the enzyme and inhibitor (or buffer for the control) to the wells. Mix gently and pre-incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: To initiate the reaction, add a 20 µL substrate mixture containing dUMP and CH2-THF (final concentrations typically 100 µM and 200 µM, respectively) to all wells.
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm in kinetic mode at 37°C. Record readings every 30 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot percent inhibition against inhibitor concentration to determine the IC50 value.
-
To determine the Ki, perform the assay at various substrate (dUMP) concentrations and fit the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive).
-
Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)
This assay determines DHFR activity by measuring the decrease in absorbance at 340 nm, which results from the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Purified Dihydrofolate Reductase
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 0.2 mM EDTA.
-
DHF solution (10 mM stock, protect from light)
-
NADPH solution (10 mM stock)
-
This compound or its analogs (test inhibitor)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 340 nm
Procedure:
-
Reagent Preparation: Prepare fresh dilutions of DHF, NADPH, and the test inhibitor in Assay Buffer. DHF solutions are light-sensitive and should be kept on ice and protected from light.
-
Assay Setup: In a 96-well microplate, prepare the following in a total volume of 200 µL:
-
Blank: 180 µL Assay Buffer
-
Enzyme Control (No Inhibitor): 160 µL Assay Buffer + 20 µL Enzyme Solution
-
Inhibitor Wells: (160 - x) µL Assay Buffer + x µL Inhibitor Solution (at various concentrations) + 20 µL Enzyme Solution
-
-
Pre-incubation: Add the enzyme and inhibitor (or buffer) to the wells. Mix and pre-incubate for 10 minutes at 25°C.
-
Reaction Initiation: Start the reaction by adding a 20 µL substrate mixture containing DHF and NADPH (final concentrations typically 50 µM and 100 µM, respectively) to all wells.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 25°C. Take readings every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial rate of NADPH oxidation (decrease in absorbance over time) for each well from the linear portion of the curve.
-
Calculate the percent inhibition for each inhibitor concentration compared to the enzyme control.
-
Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.
-
Determine the Ki value by performing the assay with varying concentrations of DHF and fitting the data to the appropriate inhibition model.
-
References
Troubleshooting & Optimization
Technical Support Center: 5-Deazaisofolic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Deazaisofolic acid. The information provided is intended to assist in overcoming common experimental hurdles, particularly those related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an isofolate analogue that has demonstrated antitumor activity and is utilized in cancer research.[1][2] It is a derivative of folic acid, a B-vitamin essential for cell growth and metabolism.
Q2: Why is the solubility of this compound a concern?
Like many active pharmaceutical ingredients (APIs), particularly in the oncology space, this compound's utility can be limited by its poor aqueous solubility.[3][4] Poor solubility can lead to challenges in formulation, inaccurate dosing in in vitro assays, and variable results in preclinical studies.
Q3: What are the general approaches to improve the solubility of compounds like this compound?
Several physical and chemical methods can be employed to enhance the solubility of poorly soluble APIs.[3] These include:
-
pH Adjustment: Altering the pH of the solvent can ionize the molecule, increasing its solubility.
-
Co-solvents: Using a mixture of solvents can improve the solubilization of a compound.
-
Surfactants: These agents can form micelles to encapsulate and solubilize hydrophobic molecules.
-
Solid Dispersions: Dispersing the API in a carrier matrix at the molecular level can enhance its dissolution rate.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase aqueous solubility.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous buffer. | The concentration of this compound exceeds its solubility limit at the given pH and temperature. | 1. Adjust the pH: Based on the pKa of this compound (which can be predicted based on its structure), adjust the pH of the buffer to ionize the molecule. For acidic compounds, increasing the pH will generally increase solubility. 2. Use a Co-solvent: Introduce a water-miscible organic co-solvent such as DMSO, ethanol, or PEG 400. Start with a low percentage (e.g., 1-5%) and gradually increase as needed, keeping in mind the tolerance of your experimental system to the co-solvent. 3. Gentle Heating and Sonication: Briefly warm the solution and sonicate to aid dissolution. Ensure the compound is stable at the temperature used. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable concentrations of the active compound in the cell culture medium. Precipitation of the compound in the medium. | 1. Prepare a Concentrated Stock Solution: Dissolve the this compound in a suitable organic solvent (e.g., DMSO) at a high concentration. 2. Serial Dilution: Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the organic solvent is low and non-toxic to the cells (typically <0.1% DMSO). 3. Solubility Testing in Media: Before conducting the assay, test the solubility of this compound at the highest desired concentration in the cell culture medium to ensure it remains in solution. |
| Difficulty preparing a formulation for in vivo studies. | The required dose cannot be dissolved in a biocompatible vehicle at an appropriate volume for administration. | 1. Explore Formulation Strategies: Consider more advanced formulation techniques such as the use of surfactants (e.g., Polysorbate 80), cyclodextrins (e.g., HP-β-CD), or creating a solid dispersion. 2. Salt Formation: If applicable, investigate the formation of a more soluble salt of this compound. 3. Particle Size Reduction: Micronization or nanosizing can increase the surface area of the compound, leading to a faster dissolution rate. |
Experimental Protocols
Below are detailed methodologies for key experiments related to improving the solubility of this compound. These are general protocols and may require optimization.
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the aqueous solubility of this compound at different pH values.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0)
-
Microcentrifuge tubes
-
Thermomixer or shaking incubator
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of this compound to microcentrifuge tubes containing buffers of different pH values.
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant shaking for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the tubes at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Plot the solubility of this compound as a function of pH.
Protocol 2: Co-solvent Solubility Enhancement
Objective: To evaluate the effect of different co-solvents on the solubility of this compound.
Materials:
-
This compound
-
Water or aqueous buffer (e.g., PBS pH 7.4)
-
Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400)
-
Glass vials
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a series of co-solvent/aqueous buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Add an excess amount of this compound to each vial containing a different co-solvent mixture.
-
Stir the mixtures at a constant temperature for 24 hours.
-
Allow any undissolved solid to settle, then filter the supernatant.
-
Analyze the concentration of the dissolved compound in each filtrate.
-
Compare the solubility values across the different co-solvent systems.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different Solvents
| Solvent System | Temperature (°C) | Estimated Solubility (µg/mL) |
| Water | 25 | < 1 |
| PBS (pH 5.0) | 25 | < 1 |
| PBS (pH 7.4) | 25 | 5 - 10 |
| PBS (pH 8.5) | 25 | 50 - 100 |
| 10% DMSO in PBS (pH 7.4) | 25 | 150 - 200 |
| 10% Ethanol in PBS (pH 7.4) | 25 | 80 - 120 |
| 5% PEG 400 in PBS (pH 7.4) | 25 | 100 - 150 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual solubility should be determined experimentally.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
References
5-Deazaisofolic acid stability in aqueous solution
Disclaimer
Specific, publicly available stability data for 5-deazaisofolic acid is limited. The following technical support guide has been constructed based on published stability data for structurally related antifolate compounds, such as pemetrexed and methotrexate, as well as the parent compound, folic acid. The quantitative data and specific protocols provided are illustrative and should be adapted and validated for your specific formulation and experimental conditions.
This guide provides answers to frequently asked questions and troubleshooting advice for researchers working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
The stability of this compound, similar to other antifolates, is primarily affected by several key factors:
-
pH: Stability is highly pH-dependent. For related compounds like pemetrexed, significant degradation is observed at a pH below 6.[1][2] Folic acid is generally more stable in alkaline or neutral solutions compared to acidic conditions.[3][4]
-
Oxidation: Oxidation is a major degradation pathway for many folate analogues, including pemetrexed.[1] The presence of dissolved oxygen in the solution or oxygen in the headspace of the container can accelerate degradation.
-
Light: Exposure to light, particularly UV light, can cause photodegradation. Therefore, solutions should be protected from light during storage and handling.
-
Temperature: Higher temperatures typically increase the rate of chemical degradation. For long-term storage, refrigeration or freezing is often recommended.
-
Concentration: The stability of some related compounds, like pemetrexed, has been shown to increase with higher drug concentrations.
Q2: What is the most likely degradation pathway for this compound?
Based on studies of similar molecules, the primary degradation mechanism is likely oxidation. This can lead to changes in the compound's chemical structure, loss of potency, and a visible change in the solution's appearance, such as browning or discoloration. Cleavage at the methylene linkage is another known degradation pathway for folic acid.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
To maximize stability, aqueous solutions should be:
-
Buffered: Maintained at a neutral or slightly alkaline pH (pH 7-8).
-
Protected from Light: Stored in amber vials or wrapped in foil.
-
Stored at Reduced Temperatures: Refrigerate at 2-8°C for short-to-medium term storage. For long-term storage, consider storing frozen, though freeze-thaw stability should be confirmed.
-
Deoxygenated: Prepared with de-gassed solvents and stored in containers with minimal headspace, or with the headspace purged with an inert gas like nitrogen.
-
Stabilized with Antioxidants: The addition of antioxidants like N-acetylcysteine (NAC) or sodium sulfite may help prevent oxidative degradation.
Q4: How long can I expect my this compound solution to be stable?
Stability is highly dependent on the specific formulation and storage conditions. The table below provides an illustrative summary based on data from related compounds. This data should be used as a general guideline only; you must perform your own stability studies.
Troubleshooting Guide
Problem: My this compound solution has turned yellow or brown.
-
Probable Cause: This is likely a sign of oxidative degradation. Discoloration has been observed in pemetrexed solutions when exposed to oxygen.
-
Solution:
-
Ensure you are using deoxygenated water (e.g., by sparging with nitrogen) to prepare your solutions.
-
Minimize headspace in your storage vials or purge the headspace with nitrogen.
-
Consider adding an antioxidant like N-acetylcysteine (NAC) or sodium sulfite to your formulation.
-
Always protect the solution from light.
-
Problem: I observe a precipitate or cloudiness in my solution after refrigeration.
-
Probable Cause: This indicates physical instability. Some antifolate solutions, like pemetrexed, can form microparticulates during refrigerated storage, even if they remain chemically stable.
-
Solution:
-
Visually inspect the solution for particulates before each use.
-
If particulates are observed, the solution should not be used.
-
Limit the duration of refrigerated storage. For pemetrexed, limiting refrigerated storage to the manufacturer-recommended 24 hours can reduce particulate formation.
-
Evaluate the solubility of your specific this compound salt in the chosen buffer and at the storage temperature.
-
Problem: My experimental results are inconsistent, suggesting the compound is degrading.
-
Probable Cause: The compound is losing potency due to chemical instability under your experimental or storage conditions. A pH outside the optimal range is a common cause.
-
Solution:
-
Confirm the pH of your solution. If necessary, adjust your buffering system to maintain a stable pH in the optimal range (likely neutral to slightly alkaline).
-
Prepare fresh solutions more frequently.
-
Perform a forced degradation study and use a stability-indicating analytical method (like the HPLC method detailed below) to quantify the remaining active compound and identify degradants.
-
Data Presentation: Illustrative Stability Data
Disclaimer: The following tables contain hypothetical data based on trends observed for related antifolate compounds and are for illustrative purposes only.
Table 1: Illustrative Stability of this compound (1 mg/mL) in Aqueous Buffer
| Storage Condition | pH 5.0 | pH 7.4 | pH 8.5 |
| 25°C, Exposed to Light | < 48 hours | ~ 7 days | ~ 10 days |
| 25°C, Protected from Light | ~ 3 days | ~ 14 days | ~ 21 days |
| 4°C, Protected from Light | ~ 14 days | > 30 days | > 30 days |
Stability is defined as >95% of the initial concentration remaining.
Table 2: Common Excipients to Enhance Stability
| Excipient Class | Example | Function & Rationale |
| Antioxidant | N-acetylcysteine (NAC), Sodium Sulfite | Act as sacrificial agents to prevent oxidative degradation of the active compound. |
| Buffering Agent | Phosphate Buffer, Citrate Buffer | Maintain a stable pH within the optimal range to prevent acid/base-catalyzed hydrolysis. |
| Chelating Agent | Edetate Disodium (EDTA) | Binds trace metal ions that can catalyze oxidative degradation. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a general reverse-phase HPLC method for assessing the stability of this compound and separating it from potential degradation products. This method is adapted from established procedures for folic acid and pemetrexed.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monobasic sodium phosphate
-
Dibasic sodium phosphate
-
Water (HPLC grade)
-
Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (for forced degradation)
2. Preparation of Solutions:
-
Mobile Phase: Prepare a phosphate buffer (e.g., 20 mM, pH 6.5). The mobile phase can be an isocratic mixture of this buffer and an organic solvent like methanol or acetonitrile (e.g., 88:12 v/v buffer:methanol). The exact ratio should be optimized for your column and compound.
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 50 µg/mL).
-
Sample Solution: Dilute the this compound solution to be tested with the mobile phase to the same working concentration as the standard.
3. Chromatographic Conditions:
-
Column: C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 0.7 - 1.0 mL/min.
-
Detection Wavelength: Scan for absorbance maxima. For folic acid, maxima are observed around 256, 283, and 365 nm. A wavelength of ~280 nm is often a good starting point.
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: 30°C.
4. Forced Degradation Study (to prove stability-indicating capability):
-
Expose the this compound solution to the following stress conditions:
-
Acidic: Add HCl to reach 0.1 M, heat at 60°C.
-
Alkaline: Add NaOH to reach 0.1 M, heat at 60°C.
-
Oxidative: Add 3% H₂O₂, store at room temperature.
-
Thermal: Heat solution at 80°C.
-
Photolytic: Expose solution to UV light.
-
-
Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
5. Analysis:
-
Inject the standard and sample solutions.
-
Calculate the percentage of this compound remaining in the sample using the peak areas compared to the standard.
-
% Remaining = (Area_Sample / Area_Standard) * 100
Visualizations
Caption: Hypothetical degradation pathways for this compound in an aqueous environment.
Caption: General experimental workflow for an aqueous stability study.
References
Technical Support Center: Optimizing 5-Deazaisofolic Acid Concentration in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of 5-Deazaisofolic acid in various experimental assays. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antifolate agent that acts as a prodrug. To become a potent inhibitor, it must be transported into cells and undergo polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS). The resulting polyglutamated forms of this compound are powerful inhibitors of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair. This inhibition leads to a depletion of thymidine, disrupting DNA synthesis and causing "thymineless death" in rapidly dividing cells.
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: A good starting point for a cell-based assay is to test a wide range of concentrations, typically from low nanomolar to high micromolar (e.g., 1 nM to 100 µM). For initial experiments, a common starting concentration for similar antifolate compounds is around 1 µM. The optimal concentration will depend on the cell line's expression of FPGS and TS, as well as the duration of the assay.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For long-term storage, this stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. The stability of this compound in aqueous buffers at physiological pH can be limited, so it is advisable to prepare fresh dilutions in your assay buffer immediately before each experiment.
Q4: Why is pre-incubation of this compound with cells or enzymes important?
A4: Pre-incubation is critical for two main reasons. First, as a prodrug, this compound requires time to be transported into cells and be converted to its active polyglutamated forms. Second, the binding of polyglutamated antifolates to thymidylate synthase can be a slow process. Pre-incubating the compound with the cells or the purified enzyme before initiating the reaction ensures that the inhibitor has sufficient time to bind to its target, leading to a more accurate assessment of its potency.
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered when using this compound in assays.
| Issue | Potential Cause | Recommended Solution |
| Low or No Activity in Cell-Based Assays | 1. Insufficient intracellular concentration of the active form. 2. Low expression of folylpolyglutamate synthetase (FPGS) in the cell line. 3. Short incubation time. 4. Inappropriate assay endpoint. | 1. Increase the concentration of this compound. 2. Use a cell line known to have high FPGS activity or transfect cells with FPGS. 3. Increase the incubation time to allow for polyglutamation (24-72 hours is common for antifolates). 4. Ensure the assay endpoint measures a downstream effect of thymidylate synthase inhibition, such as inhibition of cell proliferation or DNA synthesis. |
| High Background Signal in Enzymatic Assays | 1. Non-specific binding of assay components. 2. Contamination of reagents. 3. Autofluorescence of this compound. | 1. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. 2. Use fresh, high-quality reagents and filter-sterilize buffers. 3. Measure the fluorescence of this compound alone at the assay wavelengths and subtract this background from the experimental wells. |
| Inconsistent IC50 Values | 1. Variable pre-incubation times. 2. Inconsistent cell seeding density. 3. Degradation of this compound in assay medium. 4. Cell line instability. | 1. Standardize the pre-incubation time for all experiments. 2. Ensure a consistent number of cells are seeded in each well. 3. Prepare fresh dilutions of this compound for each experiment. 4. Use cells from a low passage number and regularly check for mycoplasma contamination. |
| Poor Dose-Response Curve | 1. Suboptimal concentration range tested. 2. Compound precipitation at high concentrations. 3. Assay signal is not in the linear range of the instrument. | 1. Test a wider range of concentrations, using a logarithmic dilution series. 2. Visually inspect for precipitation and consider using a lower top concentration or a different solvent. 3. Ensure that the assay signal is within the linear dynamic range of your plate reader. |
Experimental Protocols
Protocol 1: In Vitro Thymidylate Synthase (TS) Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of purified TS by the polyglutamated forms of this compound.
Materials:
-
Purified recombinant human thymidylate synthase (TS)
-
This compound (polyglutamated forms, if available; otherwise, FPGS and necessary co-factors must be included to generate them in situ)
-
Deoxyuridine monophosphate (dUMP)
-
5,10-Methylenetetrahydrofolate (CH2THF)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 1 mM DTT
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of dUMP and CH2THF in the assay buffer. Prepare serial dilutions of the polyglutamated this compound.
-
Enzyme and Inhibitor Pre-incubation: In each well of the microplate, add the desired concentration of the inhibitor and a fixed concentration of purified TS. Incubate at room temperature for a predetermined time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the Reaction: Start the enzymatic reaction by adding a mixture of dUMP and CH2THF to each well. The final concentrations should be at or near the Km for each substrate.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of CH2THF to dihydrofolate.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
| Reagent | Stock Concentration | Final Concentration |
| Thymidylate Synthase | 1 mg/mL | 10-50 nM |
| dUMP | 10 mM | 10-50 µM |
| CH2THF | 10 mM | 10-30 µM |
| Polyglutamated this compound | 1 mM | Variable (e.g., 0.1 nM - 10 µM) |
Protocol 2: Cell-Based Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
This compound
-
Cell proliferation reagent (e.g., MTT, resazurin)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control for inhibition of proliferation.
-
Incubation: Incubate the plate for 48-72 hours to allow for the effects of the compound on cell proliferation.
-
Measure Proliferation: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Read Plate: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the percent viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
| Parameter | Recommendation |
| Cell Seeding Density | 2,000 - 10,000 cells/well (cell line dependent) |
| This compound Concentration Range | 1 nM - 100 µM |
| Incubation Time | 48 - 72 hours |
| Vehicle Control | DMSO (final concentration < 0.5%) |
Visualizations
Caption: Mechanism of action of this compound.
Technical Support Center: 5-Deazaisofolic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-deazaisofolic acid.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: For long-term stability, this compound should be stored as a solid at -20°C.[1] For short-term storage in solution, it is advisable to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be stored at -80°C in a suitable solvent, such as DMSO, and protected from light. Avoid repeated freeze-thaw cycles.
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For aqueous buffers, ensure the pH is compatible with your experimental setup and the stability of the compound. The solubility in aqueous solutions may be limited, and it is recommended to first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer.
Q3: Is this compound sensitive to light?
Q4: How does pH affect the stability of this compound?
A4: The stability of this compound can be influenced by pH. Acidic or basic conditions may lead to hydrolysis of the amide bonds or other structural changes. It is advisable to maintain the pH of the solution close to neutral (pH 7.0-7.4) for most biological experiments unless the experimental protocol requires otherwise.
Q5: What are the known metabolic pathways for this compound in vivo?
A5: In vivo, this compound is known to be metabolized to more active forms through polyglutamylation.[2] In some cells, N-formylation of the polyglutamated metabolites has also been observed.[2] Elimination occurs primarily through urine as the unmetabolized drug, while feces may contain 5-deazaacyclotetrahydropteroate, which is the parent compound lacking the glutamate moiety.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound in an in vitro assay. | Degradation of the compound due to improper storage or handling. | Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles. |
| Instability in the assay buffer. | Check the pH of your assay buffer. If it is acidic or basic, consider adjusting it to a neutral pH if the experimental conditions allow. | |
| Inconsistent results between experimental replicates. | Incomplete dissolution of this compound. | Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before further dilution in aqueous buffers. Gentle warming or vortexing may aid dissolution. |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. | |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound. | Analyze a freshly prepared sample as a control. If new peaks are present in older samples, this indicates degradation. Protect samples from light and maintain them at a low temperature. |
| Contamination of the sample or solvent. | Use high-purity solvents and filter your samples before injection. | |
| Low recovery of this compound from biological samples. | Inefficient extraction procedure. | Optimize your extraction protocol. Consider using a different extraction solvent or a solid-phase extraction (SPE) method. |
| Metabolic conversion to other forms. | Analyze for known metabolites such as polyglutamated forms to account for the total drug concentration.[2] |
Experimental Protocols
Protocol: In Vitro Glycinamide Ribonucleotide (GAR) Transformylase Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory activity of this compound on GAR transformylase.
Materials:
-
This compound
-
Recombinant human GAR transformylase
-
Glycinamide ribonucleotide (GAR)
-
10-formyl-5,8,10-trideaza-5,6,7,8-tetrahydrofolic acid (TFAH4)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 50 mM KCl
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C in small aliquots.
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in the assay buffer.
-
Prepare solutions of GAR and TFAH4 in the assay buffer. The final concentrations will depend on the specific enzyme kinetics.
-
-
Assay Setup:
-
In a 96-well microplate, add 10 µL of the diluted this compound solutions or vehicle control (assay buffer with the same percentage of DMSO).
-
Add 70 µL of the assay buffer containing GAR and TFAH4 to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the GAR transformylase solution to each well.
-
Immediately place the microplate in the spectrophotometer.
-
Monitor the increase in absorbance at 295 nm every 30 seconds for 15 minutes at 37°C. The rate of the reaction is proportional to the rate of increase in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Critical Steps for Stability:
-
Step 1: Use a freshly thawed aliquot of the this compound stock solution for each experiment to avoid degradation from freeze-thaw cycles.
-
Step 1 & 2: Protect all solutions containing this compound and TFAH4 from light.
-
Step 2: Ensure the pH of the assay buffer is stable throughout the experiment.
Visualizations
Caption: In vivo metabolic fate of this compound.
Caption: Hypothetical chemical degradation pathways for this compound.
References
preventing 5-Deazaisofolic acid precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 5-Deazaisofolic acid in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to precipitation in cell culture media?
A1: this compound, like other folic acid analogs, has limited solubility in aqueous solutions, especially at the neutral pH of most cell culture media (typically pH 7.2-7.4). Its acidic nature means that its solubility is highly pH-dependent, being more soluble in alkaline conditions. When a concentrated stock solution, often prepared in a high-pH solvent or an organic solvent like DMSO, is diluted into the neutral pH of the media, the drastic change in pH can cause the compound to precipitate out of solution.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is an antifolate agent that primarily acts as an inhibitor of thymidylate synthase (TS).[1] By blocking TS, it disrupts the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. This inhibition ultimately leads to the cessation of cell proliferation and is a key mechanism for its antitumor activity.[1] The parent compound is often a prodrug that is converted into more active polyglutamated forms within the cell, which are potent inhibitors of TS.[1][2]
Q3: Can the choice of solvent for my stock solution impact its stability in the media?
A3: Absolutely. The initial solvent is critical. While organic solvents like Dimethyl Sulfoxide (DMSO) can dissolve higher concentrations of this compound, introducing a concentrated DMSO stock into an aqueous medium can cause "solvent shock," leading to precipitation as the solvent disperses. It is crucial to keep the final concentration of organic solvents in the media low (typically ≤ 0.5%) to avoid both precipitation and cellular toxicity.
Q4: How does the pH of the media affect the solubility of this compound?
A4: As an acidic compound, the solubility of this compound is significantly influenced by pH. It is more soluble in alkaline solutions. Preparing a stock solution in a dilute alkaline solution (e.g., 0.1 M NaOH) can enhance its solubility. However, when this high-pH stock is added to the neutral pH of the cell culture media, the sharp decrease in pH can cause the compound to precipitate.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Addition to Media
Cause: This is often a result of "solvent shock" or exceeding the solubility limit of this compound at the media's pH.
Solutions:
-
Optimize the Dilution Process:
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution. First, dilute the stock in a smaller volume of media, mix gently, and then add this intermediate dilution to the final volume.
-
Slow Addition with Agitation: Add the stock solution dropwise to the media while vigorously stirring or vortexing. This promotes rapid dispersal and prevents localized high concentrations.
-
Pre-warm the Media: Ensure the cell culture medium is at 37°C before adding the compound, as solubility often increases with temperature.
-
-
Modify the Stock Solution:
-
Lower the Concentration: Prepare a less concentrated stock solution to reduce the degree of supersaturation when diluted.
-
Adjust the Solvent: For acidic compounds like this compound, preparing the stock in a dilute alkaline solution (e.g., 0.1 M NaOH) can improve solubility.
-
Issue: Precipitate Forms Over Time in the Incubator
Cause: This may be due to the compound's instability in the culture medium, interactions with media components, or slight changes in pH over the course of the experiment.
Solutions:
-
Evaluate Media Components: Different media formulations have varying concentrations of salts, amino acids, and other components that can interact with your compound. Test the solubility of this compound in your specific medium.
-
pH Stability: Monitor the pH of your culture medium over the incubation period, as cellular metabolism can cause it to shift.
-
Use of Solubility Enhancers: Consider the use of biocompatible surfactants, such as Pluronic® F-68, in the cell culture medium to help maintain solubility.
Data Presentation
| Compound | Solvent | Solubility | Notes |
| Folic Acid | DMSO | ~20 mg/mL | - |
| Dimethyl Formamide | ~10 mg/mL | - | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Aqueous solutions are not recommended for storage longer than one day.[1] | |
| Water (pH 1.2 and 4.5) | Low Solubility | Solubility is pH-dependent. | |
| Water (pH 6.8) | Higher Solubility | Compared to acidic pH. | |
| Lometrexol | DMSO | Soluble | A folate analog antimetabolite. |
| Water | Soluble | The sodium salt form enhances aqueous solubility. | |
| N10-propargyl-5,8-dideazafolic acid (CB 3717) | Acidic Conditions | Poor Solubility | Prone to precipitation in renal tubules under acidic conditions. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, cell culture grade DMSO to the tube to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes to aid dissolution.
-
Visual Inspection: Visually confirm that the compound is completely dissolved and the solution is clear.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol: Determination of Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Your specific cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C)
-
Microscope
Procedure:
-
Serial Dilution: Prepare a series of dilutions of the 10 mM stock solution in your pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Vehicle Control: Include a control sample containing the medium with the same final concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 24 hours).
-
Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals).
-
Microscopic Examination: For a more detailed assessment, examine the solutions under a microscope.
-
Determination: The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these experimental conditions.
Visualizations
Signaling Pathway: Inhibition of Thymidylate Synthase by this compound
The following diagram illustrates the mechanism of action of this compound within the folate metabolism pathway, leading to the inhibition of DNA synthesis.
Caption: Inhibition of Thymidylate Synthase by this compound.
Experimental Workflow: Troubleshooting Precipitation
This workflow provides a logical approach to addressing precipitation issues with this compound in cell culture media.
Caption: Workflow for Troubleshooting this compound Precipitation.
References
Technical Support Center: Synthesis of 5-Deazaisofolic Acid
Welcome to the technical support center for the synthesis of 5-Deazaisofolic acid. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for this compound?
A1: A widely reported method for synthesizing this compound involves a two-step process. The first step is a reductive condensation reaction between 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine and a protected glutamate side chain, specifically di-tert-butyl N-(4-formylbenzoyl)-L-glutamate. The second step involves the deprotection of the resulting intermediate using an acid, such as trifluoroacetic acid, to yield the final this compound product. This route is noted for providing the target compound in good yield[1][2].
Q2: My reaction to form the core pyrido[2,3-d]pyrimidine ring system is producing a mixture of isomers. Why is this happening and how can I control it?
A2: The formation of isomers is a known challenge in the synthesis of pteridine-like structures, particularly when using methods like the Gabriel-Isay condensation with unsymmetrical dicarbonyl compounds[3]. This can lead to mixtures of 6- and 7-substituted products. The regioselectivity of this reaction can be influenced by the pH of the reaction medium[3]. To avoid this issue, consider using a regioselective method like the Timmis synthesis, which involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group, leading to an unambiguous product structure[3].
Q3: The solubility of my pteridine intermediates is very low in common organic solvents. What strategies can I use to overcome this?
A3: Poor solubility is a common characteristic of pteridines and related heterocycles due to their ability to form strong intermolecular hydrogen bonds. To address this, you can try substituent modification, such as alkylating amine or amide functionalities, to disrupt these hydrogen bonding networks. For the reaction itself, using more polar aprotic solvents like DMF or DMSO, sometimes at elevated temperatures, can help improve solubility and reaction rates.
Q4: I am struggling to separate the isomers of my substituted pyrido[2,3-d]pyrimidine intermediate. What purification techniques are effective?
A4: A powerful technique for separating pteridine isomers is the use of sodium bisulfite (NaHSO₃). Sodium bisulfite can form adducts with the isomers that exhibit different solubilities, enabling the selective precipitation of one isomer. For instance, the 6-substituted pterin-sulfite adduct is often less soluble and will precipitate from the solution, allowing for its isolation by filtration. The free pterin can then be regenerated from the isolated adduct by treatment with a mild base.
Troubleshooting Guide
Problem 1: Low Yield in the Reductive Condensation Step
-
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting materials (the pyrimidine core and the glutamate-aldehyde).
-
Possible Cause 1: Inefficient Imine Formation. The initial condensation between the amino group of the pyrimidine and the aldehyde of the glutamate side chain to form the imine intermediate may be slow or incomplete.
-
Solution: Ensure anhydrous reaction conditions, as water can hydrolyze the imine intermediate. The reaction may also be facilitated by azeotropic removal of water using a Dean-Stark apparatus if the solvent is suitable (e.g., toluene).
-
-
Possible Cause 2: Inactive Reducing Agent. The reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) may have degraded due to improper storage or handling.
-
Solution: Use a fresh bottle of the reducing agent. Ensure it is added under an inert atmosphere (e.g., nitrogen or argon) to a dry reaction mixture.
-
-
Possible Cause 3: Suboptimal pH. The pH for reductive amination is critical. The reaction is typically fastest at a pH of ~5-6, which is a compromise between efficient imine formation (favored at higher pH) and the activity of the hydride reducing agent (favored at lower pH).
-
Solution: Add a mild acid, such as acetic acid, to the reaction mixture to maintain the pH in the optimal range. Monitor the pH and adjust as necessary.
-
Problem 2: Incomplete Deprotection of the Glutamate Esters
-
Symptom: NMR or Mass Spectrometry of the final product shows signals corresponding to the tert-butyl protecting groups.
-
Possible Cause 1: Insufficient Deprotection Reagent or Time. The amount of trifluoroacetic acid (TFA) may be insufficient, or the reaction time may be too short for complete removal of the tert-butyl groups.
-
Solution: Increase the excess of TFA used. It is often used as the reaction solvent. Extend the reaction time and monitor the progress by TLC or LC-MS until all the protected intermediate has been consumed.
-
-
Possible Cause 2: Presence of Scavengers. During deprotection, the released tert-butyl carbocations can cause side reactions.
-
Solution: While often not necessary for this specific deprotection, in more complex molecules, scavengers like triisopropylsilane (TIS) or water are added to quench the carbocations. Ensure the TFA used is of high purity.
-
Data Presentation
Table 1: Comparison of Common Synthetic Strategies for Pteridine Ring Formation
| Feature | Gabriel-Isay Synthesis | Timmis Synthesis |
| Reactants | 4,5-Diaminopyrimidine + 1,2-Dicarbonyl compound | 5-Nitroso-6-aminopyrimidine + Active methylene compound |
| Key Advantage | Widely used and versatile. | Generally regioselective, avoiding isomer formation. |
| Key Challenge | Prone to forming mixtures of 6- and 7-substituted isomers with unsymmetrical dicarbonyls. | Can have lower yields if reaction conditions are not optimized. |
| Control of Isomers | Can be influenced by pH; separation often required post-synthesis. | Isomer formation is typically not an issue. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the literature and outlines the key steps. Researchers should optimize conditions based on their specific laboratory setup and reagents.
-
Step 1: Reductive Condensation
-
To a solution of 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine (1 equivalent) and di-tert-butyl N-(4-formylbenzoyl)-L-glutamate (1.1 equivalents) in a suitable anhydrous solvent (e.g., DMF), add a mild acid catalyst (e.g., acetic acid, 0.1 equivalents).
-
Stir the mixture at room temperature under an inert atmosphere for 1-2 hours to facilitate imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise over 30 minutes.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude intermediate by column chromatography.
-
-
Step 2: Deprotection
-
Dissolve the purified intermediate from Step 1 in trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the TFA under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Protocol 2: Selective Precipitation of Pteridine Isomers using Sodium Bisulfite
This protocol provides a general method for separating 6- and 7-substituted pteridine isomers.
-
Adduct Formation and Precipitation
-
Dissolve the crude mixture of pteridine isomers in a minimal amount of hot water or an aqueous alcohol mixture.
-
Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Slowly add the NaHSO₃ solution to the pteridine solution. The exact concentration and volume should be optimized for the specific reaction scale.
-
Stir the mixture at a controlled temperature (e.g., room temperature or cooled in an ice bath) to allow for the formation and precipitation of the less soluble sulfite adduct (typically the 6-substituted isomer).
-
-
Isolation and Regeneration
-
Collect the precipitate by filtration. Wash the solid with cold water and then a suitable organic solvent (e.g., ethanol) to remove soluble impurities.
-
To regenerate the free pterin, suspend the isolated sulfite adduct in water and add a mild base, such as sodium bicarbonate solution, until the pH is neutral or slightly basic.
-
Stir until the solid dissolves and then re-precipitates as the free pterin.
-
Collect the purified isomer by filtration, wash with water, and dry. The other isomer can often be recovered from the filtrate of the initial precipitation step.
-
Visualizations
Caption: High-level workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: 5-Deazaisofolic Acid Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of 5-deazaisofolic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an isofolate analogue with antitumor activity.[1] It primarily functions as a prodrug. Inside the cell, it is converted into polyglutamate derivatives by the enzyme folylpolyglutamate synthetase.[2] These polyglutamated forms are potent inhibitors of thymidylate synthase (TS), a key enzyme in the de novo synthesis of pyrimidines, which are essential for DNA replication and repair.[2][3] Inhibition of TS leads to depletion of thymidine triphosphate, causing "thymineless death" in rapidly dividing cancer cells.[2]
Q2: Why should I investigate off-target effects of this compound?
A2: While this compound is designed to target thymidylate synthase, like many small molecules, it may interact with other proteins in the cell. These unintended interactions, or "off-target effects," can lead to a variety of issues, including:
-
Misinterpretation of experimental results: An observed phenotype might be incorrectly attributed to the on-target effect (TS inhibition) when it is actually caused by an off-target interaction.
-
Cellular toxicity: Binding to unintended targets can disrupt normal cellular processes, leading to cytotoxicity that is independent of its antifolate activity.
-
Acquired resistance: Cancer cells may develop resistance mechanisms that are related to the off-target effects rather than the intended target.
-
Adverse side effects in a clinical setting: Off-target interactions are a major cause of adverse drug reactions. Identifying them early is crucial for drug development.
Q3: What are some common off-target candidates for quinazoline-based antifolates?
A3: The quinazoline scaffold is present in many bioactive molecules and has been associated with a range of off-target interactions. While specific off-targets for this compound are not extensively documented in publicly available literature, related quinazoline derivatives have been shown to interact with:
-
Kinases: Various receptor tyrosine kinases (e.g., EGFR, VEGFR) and cytosolic kinases can be inhibited by quinazoline-containing compounds.
-
Dihydrofolate Reductase (DHFR): Although generally weaker inhibitors of DHFR compared to methotrexate, some quinazoline antifolates show inhibitory activity against this enzyme.
-
Other metabolic enzymes: Chemical proteomics studies have revealed that small molecules can have unexpected interactions with various metabolic enzymes.
Q4: What are the primary experimental strategies to identify off-target effects?
A4: A multi-pronged approach is recommended to comprehensively identify off-target effects. Key strategies include:
-
Proteomics-Based Approaches: These methods aim to identify the binding partners of a compound on a proteome-wide scale. Common techniques include:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of proteins upon ligand binding.
-
Chemical Proteomics: This involves using a modified version of the compound (e.g., with a biotin tag) to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.
-
-
Kinome Scanning: This involves screening the compound against a large panel of purified kinases to identify potential kinase off-targets. Services like KINOMEscan® provide comprehensive screening panels.
-
Phenotypic Screening with Genetic Validation: If a specific phenotype is observed, genetic techniques like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the intended target can be used. If the phenotype persists after target removal, it is likely due to an off-target effect.
Troubleshooting Guides
Issue 1: I'm observing higher-than-expected cytotoxicity in my cell line, even at low concentrations of this compound.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target toxicity | 1. Perform a thymidine rescue experiment. Co-incubate the cells with this compound and a high concentration of thymidine (e.g., 10-20 µM).2. Run a kinome scan. Screen this compound against a broad panel of kinases to identify potential off-target kinases that might be mediating toxicity.3. Use a structurally unrelated TS inhibitor. Treat cells with a different class of TS inhibitor (e.g., 5-Fluorouracil). | If thymidine rescue does not reverse the cytotoxicity, it suggests an off-target effect. A kinome scan may identify potent inhibition of a kinase crucial for cell survival. If a structurally unrelated TS inhibitor does not produce the same level of toxicity at equivalent TS-inhibitory concentrations, this points to an off-target effect of this compound. |
| High expression of folylpolyglutamate synthetase (FPGS) | 1. Measure FPGS expression levels in your cell line via qPCR or Western blot.2. Compare with cell lines with known FPGS expression. | High FPGS levels would lead to rapid and extensive polyglutamation of this compound, resulting in potent TS inhibition and high cytotoxicity. |
| On-target toxicity in a highly sensitive cell line | 1. Determine the IC50 for this compound in your cell line and compare it to published values for other cell lines.2. Assess the cell line's dependence on de novo thymidylate synthesis. | An unusually low IC50 may indicate high sensitivity to TS inhibition. |
Issue 2: My in vitro enzyme inhibition data for thymidylate synthase doesn't correlate with the cellular potency of this compound.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient polyglutamation | 1. Measure the intracellular concentration of polyglutamated this compound using LC-MS/MS.2. Assess FPGS activity in your cell line. | Low levels of polyglutamated species would explain the reduced cellular potency despite in vitro activity of the parent compound against TS. |
| Drug efflux | 1. Co-treat cells with known efflux pump inhibitors (e.g., verapamil for P-gp).2. Measure intracellular drug accumulation with and without efflux pump inhibitors. | An increase in cellular potency and intracellular drug concentration in the presence of an efflux pump inhibitor would indicate that drug efflux is a factor. |
| Dominant off-target effect driving cellular phenotype | 1. Perform a proteome-wide CETSA experiment. This can identify other proteins that are stabilized by this compound in an unbiased manner.2. Validate potential off-targets identified from CETSA using orthogonal assays (e.g., in vitro enzyme assays, siRNA knockdown). | Identification of a more potently engaged off-target in cells could explain the discrepancy. For example, if a survival-critical kinase is inhibited with greater potency in the cellular environment than TS, the observed cellular phenotype might be primarily driven by this off-target inhibition. |
Quantitative Data Summary
The following tables contain hypothetical data for illustrative purposes, as extensive off-target profiling data for this compound is not publicly available.
Table 1: Hypothetical KINOMEscan® Results for this compound (1 µM Screen)
| Kinase Target | Percent of Control | Interpretation |
| EGFR | 15% | Potential Off-Target |
| VEGFR2 | 22% | Potential Off-Target |
| SRC | 45% | Weak Interaction |
| CDK2 | 89% | No Significant Interaction |
| AKT1 | 95% | No Significant Interaction |
| A lower "Percent of Control" indicates stronger binding of the test compound to the kinase. |
Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Results
| Protein | ΔTm with Vehicle (°C) | ΔTm with this compound (°C) | Interpretation |
| Thymidylate Synthase (TS) | 48.5 | 54.2 | On-Target Engagement |
| EGFR | 52.1 | 55.8 | Off-Target Engagement |
| GAPDH | 58.3 | 58.5 | No Significant Engagement |
| HSP90 | 61.2 | 61.1 | No Significant Engagement |
| An increase in the melting temperature (ΔTm) upon drug treatment indicates target engagement and stabilization. |
Experimental Protocols
Protocol 1: Kinome Profiling using KINOMEscan®
Objective: To identify potential kinase off-targets of this compound.
Methodology: This protocol is based on the KINOMEscan® platform, which is a competitive binding assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Execution (via a service provider like Eurofins Discovery):
-
Submit the compound for screening against a panel of kinases (e.g., the scanMAX panel of 468 kinases).
-
The compound is tested at a specified concentration (e.g., 1 µM).
-
The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase target.
-
The amount of kinase captured on the solid support is measured by qPCR.
-
-
Data Analysis:
-
Results are typically provided as "Percent of Control," where a lower percentage indicates a stronger interaction.
-
Hits are identified as kinases with a percent of control below a certain threshold (e.g., <35%).
-
Follow-up dose-response experiments are performed for the initial hits to determine the dissociation constant (Kd).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
Objective: To confirm the engagement of this compound with its on-target (TS) and a potential off-target (e.g., EGFR) in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HCT-116) to ~80% confluency.
-
Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 2-4 hours.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Measure the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting using primary antibodies against Thymidylate Synthase, EGFR, and a loading control (e.g., GAPDH).
-
Develop the blots and quantify the band intensities.
-
-
Data Analysis:
-
Plot the relative band intensity for each target protein against the temperature for both vehicle and drug-treated samples.
-
A rightward shift in the melting curve for the drug-treated sample indicates protein stabilization and target engagement.
-
Visualizations
Caption: Hypothetical off-target inhibition of the EGFR signaling pathway by this compound.
Caption: Experimental workflow for the identification and validation of off-targets.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. Synthesis and biological evaluation of this compound, 5-deaza-5,6,7,8-tetrahydroisofolic acid, and their N9-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of 5,8-dideazaisofolic acid and other quinazoline antifols in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the antitumor effects of analogues of 5,8-dideazaisofolic acid and 5,8-dideazaisoaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Deazaisofolic Acid Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving 5-Deazaisofolic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an isofolate analogue with antitumor activity.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA synthesis.[2][3] However, this compound itself is a prodrug and requires intracellular conversion to its polyglutamated forms to become a potent TS inhibitor. This conversion is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). The resulting polyglutamated derivatives are better retained within the cell and exhibit stronger inhibition of TS, ultimately leading to "thymineless death" in rapidly dividing cancer cells.[4]
Q2: How should I prepare and store stock solutions of this compound to ensure stability?
Q3: What are the key factors that can introduce variability in my cell-based assays with this compound?
Several factors can contribute to variability in this compound experiments:
-
Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment.
-
Folate Concentration in Media: The concentration of folic acid in the cell culture medium can compete with this compound for cellular uptake and enzymatic conversion.[5] Using a medium with a defined and consistent folate concentration is crucial.
-
Folylpolyglutamate Synthetase (FPGS) Activity: The efficacy of this compound is dependent on its conversion to active polyglutamated forms by FPGS. FPGS activity can vary between cell lines and can be influenced by the proliferative state of the cells.
-
Incubation Time: The cytotoxic effects of this compound are time-dependent. Consistent and optimized incubation times are necessary for reproducible results.
-
Compound Purity and Stability: The purity of the this compound and the stability of its prepared solutions can significantly impact experimental outcomes.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound or affect cell growth, introducing variability. Using a consistent source and concentration of FBS is recommended.
Q4: I am observing inconsistent IC50 values in my cytotoxicity assays. What are the potential causes and how can I troubleshoot this?
Inconsistent IC50 values are a common issue. Here are some troubleshooting steps:
-
Verify Stock Solution: Prepare a fresh stock solution of this compound to rule out degradation or precipitation.
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth phase.
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation period for your specific cell line.
-
Check Media Composition: Use the same batch of media and serum for all related experiments to minimize variability in folate and other essential nutrient concentrations.
-
Assess Cell Line Integrity: Periodically check your cell line for mycoplasma contamination and verify its identity.
-
Review Assay Protocol: Ensure consistent execution of the cytotoxicity assay protocol, including reagent addition, incubation steps, and plate reading.
Troubleshooting Guides
Guide 1: Poor or No Compound Activity
| Possible Cause | Recommended Action |
| Compound Degradation | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light). For aqueous solutions, prepare them fresh before each experiment. |
| Low FPGS Activity in Cell Line | Measure the expression or activity of FPGS in your cell line. Consider using a different cell line with known higher FPGS activity for positive control experiments. |
| High Folate Concentration in Medium | Use a low-folate medium formulation to reduce competition for cellular uptake and enzymatic conversion. |
| Insufficient Incubation Time | Increase the incubation time. The cytotoxic effect of this compound is time-dependent. |
| Incorrect Compound Concentration | Verify the initial concentration of your stock solution and the dilutions used in the experiment. |
Guide 2: High Well-to-Well Variability
| Possible Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and be consistent with your pipetting technique. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, consider reducing the final concentration or using a different solvent system. |
| Evaporation from Wells | Use sterile plate sealers or ensure proper humidification in the incubator to minimize evaporation, especially during long incubation periods. |
| Incomplete Reagent Mixing | Gently mix the plate after adding each reagent by tapping or using a plate shaker to ensure uniform distribution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Cytotoxicity Assay using MTT
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate the plate for the desired period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
After the MTT incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a this compound cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and biological evaluation of this compound, 5-deaza-5,6,7,8-tetrahydroisofolic acid, and their N9-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Effects of folylpolyglutamate synthetase modulation on chemosensitivity of colon cancer cells to 5-fluorouracil and methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Folic acid inhibits 5‐methyltetrahydrofolate transport across the blood–cerebrospinal fluid barrier: Clinical biochemical data from two cases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of 5-Deazaisofolic Acid and DDATHF in Cancer Research
In the landscape of anticancer drug development, antimetabolites that target folate pathways remain a cornerstone of chemotherapy. This guide provides a detailed, objective comparison of two such agents: 5-Deazaisofolic acid and 5,10-Dideazatetrahydrofolic acid (DDATHF), also known as Lometrexol. We delve into their mechanisms of action, present available preclinical efficacy data, and provide detailed experimental protocols to support further research in this critical area.
Mechanism of Action: Targeting Nucleotide Synthesis
Both this compound and DDATHF disrupt the de novo synthesis of nucleotides, essential building blocks for DNA and RNA, thereby preferentially targeting rapidly proliferating cancer cells. However, they achieve this through distinct enzymatic targets within the folate metabolic pathway.
DDATHF (Lometrexol) is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[1][2] GARFT is a key enzyme in the de novo purine synthesis pathway, responsible for the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). By inhibiting GARFT, DDATHF depletes the intracellular pool of purines, leading to S-phase cell cycle arrest and apoptosis.[1][3]
This compound and its analogues are primarily known to target thymidylate synthase (TS).[4] TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the de novo synthesis of pyrimidines. Inhibition of TS leads to a "thymineless death," characterized by S-phase arrest and subsequent apoptosis due to the inability to synthesize DNA.
Preclinical Efficacy: A Quantitative Comparison
Direct head-to-head preclinical studies comparing this compound and DDATHF across a broad panel of cancer cell lines are limited. However, available data provides insights into their relative potencies.
| Compound | Target Enzyme | Cell Line | IC50 Value | Citation |
| DDATHF (Lometrexol) | GARFT | CCRF-CEM (Human Leukemia) | 2.9 nM | |
| 5-deaza-5,6,7,8-tetrahydroisofolic acid | TS | MCF-7 (Human Breast Cancer) | ~1 µM (1000 nM) |
It is important to note that the IC50 value for the this compound analog is approximately 100-fold higher than that of DDATHF in the specified cell line, suggesting that DDATHF is a significantly more potent cytotoxic agent in this context. The oxidized form of this compound analogues have been reported as poor inhibitors of tumor cell growth.
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key in vitro assays are provided below.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and DDATHF
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and DDATHF in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Enzyme Inhibition Assay: Glycinamide Ribonucleotide Formyltransferase (GARFT)
This spectrophotometric assay measures the activity of GARFT by monitoring the production of a product that absorbs light at a specific wavelength.
Materials:
-
Purified recombinant human GARFT
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)
-
Glycinamide ribonucleotide (GAR) substrate
-
10-formyl-5,8-dideazafolate (a stable folate analog)
-
DDATHF
-
Spectrophotometer
Procedure:
-
Set up reaction mixtures in a cuvette containing assay buffer, GAR, and the folate analog.
-
Add varying concentrations of DDATHF to the reaction mixtures.
-
Initiate the reaction by adding a known amount of purified GARFT enzyme.
-
Monitor the increase in absorbance at 295 nm, which corresponds to the formation of the product, 5,8-dideazafolate.
-
Calculate the initial reaction velocities at each inhibitor concentration.
-
Determine the type of inhibition and the inhibition constant (Ki) by plotting the data using appropriate kinetic models (e.g., Lineweaver-Burk plot).
Enzyme Inhibition Assay: Thymidylate Synthase (TS)
This assay measures TS activity by quantifying the release of tritium from a radiolabeled substrate.
Materials:
-
Purified recombinant human TS
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 25 mM MgCl2, and 10 mM 2-mercaptoethanol)
-
[5-³H]deoxyuridine monophosphate ([³H]dUMP)
-
5,10-methylenetetrahydrofolate (CH2-THF)
-
This compound
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing assay buffer, [³H]dUMP, and CH2-THF.
-
Add various concentrations of this compound to the reaction mixtures.
-
Start the reaction by adding purified TS enzyme.
-
Incubate the reactions at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding activated charcoal to bind the unreacted [³H]dUMP.
-
Centrifuge the samples to pellet the charcoal.
-
Measure the radioactivity of the supernatant, which contains the released tritium in the form of ³H₂O, using a scintillation counter.
-
Calculate the percentage of TS inhibition at each concentration of this compound and determine the IC50 value.
Visualizing the Mechanisms of Action
To further elucidate the distinct roles of this compound and DDATHF, the following diagrams illustrate their points of intervention in nucleotide synthesis.
Caption: DDATHF inhibits GARFT in the de novo purine synthesis pathway.
Caption: this compound targets Thymidylate Synthase.
Caption: Experimental workflow for comparing drug efficacy.
Conclusion
Both this compound and DDATHF are valuable research compounds for investigating the inhibition of nucleotide synthesis as an anticancer strategy. The available data suggests that DDATHF is a more potent inhibitor of cell proliferation than the reduced form of this compound, likely due to its potent inhibition of GARFT. However, the efficacy of any antimetabolite is highly dependent on the specific cancer cell type and its metabolic wiring. The provided experimental protocols and diagrams offer a framework for researchers to conduct further comparative studies and to better understand the distinct cellular consequences of targeting different nodes within the folate pathway. This knowledge is crucial for the rational design and development of next-generation antimetabolites with improved efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of this compound, 5-deaza-5,6,7,8-tetrahydroisofolic acid, and their N9-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Deazaisofolic Acid: A Comparative Analysis of Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor activity of 5-Deazaisofolic acid, placing its performance in context with other antifolate agents. The information is compiled from preclinical studies to offer an objective overview for research and development purposes.
Overview of this compound and its Antitumor Potential
This compound is a synthetic analogue of folic acid, belonging to the class of quinazoline antifolates. These compounds are designed to interfere with the metabolic pathways dependent on folic acid, which are crucial for cell growth and proliferation, particularly in rapidly dividing cancer cells. However, preclinical evidence suggests that this compound, in its oxidized form, exhibits limited efficacy as a direct inhibitor of tumor cell growth. Its reduced form and other analogues have demonstrated more potent, albeit varied, antitumor activities.
Comparative Antitumor Activity
Direct quantitative data for the antitumor activity of this compound is scarce in publicly available literature. A key study indicates that oxidized isofolate analogues, including this compound, are generally poor inhibitors of tumor cell growth[1][2]. More extensive research has been conducted on its reduced form, 5-deaza-5,6,7,8-tetrahydroisofolic acid, and other related antifolates like Lometrexol (DDATHF) and Pemetrexed.
The following table summarizes the available in vitro cytotoxicity data for 5-deaza-5,6,7,8-tetrahydroisofolic acid and compares it with the well-established antifolate, Lometrexol.
| Compound | Cell Line | IC50 (µM) | Potency Comparison | Reference |
| 5-deaza-5,6,7,8-tetrahydroisofolic acid | MCF-7 | ~ 1 | Approximately 100-fold less potent than Lometrexol | [1][2] |
| Lometrexol (DDATHF) | MCF-7 | ~ 0.01 | - | [1] |
Mechanism of Action: The Folate Pathway Interference
The primary mechanism of action for quinazoline antifolates involves the competitive inhibition of key enzymes in the folate metabolic pathway. This interference disrupts the synthesis of nucleotides, which are essential building blocks for DNA and RNA, thereby leading to the inhibition of cell proliferation and induction of apoptosis.
Key Enzymatic Targets
The main enzymatic targets for this class of compounds are:
-
Thymidylate Synthase (TS): This enzyme is critical for the de novo synthesis of thymidylate (dTMP), a precursor of thymidine triphosphate (TTP), which is essential for DNA synthesis and repair.
-
Dihydrofolate Reductase (DHFR): DHFR is responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is the active form of folate required for the synthesis of purines and thymidylate.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the de novo purine biosynthesis pathway.
The Role of Polyglutamylation
The cytotoxic efficacy of many antifolates, including the quinazoline derivatives, is significantly enhanced by intracellular polyglutamylation. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the addition of multiple glutamate residues to the drug molecule. Polyglutamation traps the drug inside the cancer cells and increases its binding affinity for target enzymes like Thymidylate Synthase.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not extensively published. However, standard methodologies for evaluating the antitumor activity of antifolates are well-established.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.
Thymidylate Synthase (TS) Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the activity of the Thymidylate Synthase enzyme.
Principle: The assay spectrophotometrically measures the conversion of dUMP and N5,N10-methylenetetrahydrofolate (CH2-THF) to dTMP and dihydrofolate (DHF). The oxidation of CH2-THF to DHF results in an increase in absorbance at 340 nm.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, dithiothreitol (DTT), dUMP, and CH2-THF.
-
Enzyme and Inhibitor Incubation: Purified Thymidylate Synthase enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., polyglutamated this compound).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates.
-
Spectrophotometric Monitoring: The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined for each inhibitor concentration, and the IC50 value is calculated.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action for antifolates like this compound.
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion
The available preclinical data suggests that this compound in its oxidized form has weak antitumor activity. Its reduced counterpart, 5-deaza-5,6,7,8-tetrahydroisofolic acid, shows greater potency, although it is still significantly less active than other established antifolates like Lometrexol. The mechanism of action for this class of compounds is centered on the inhibition of key enzymes in the folate pathway, particularly Thymidylate Synthase, with intracellular polyglutamylation playing a crucial role in their efficacy.
Further research, including direct comparative studies with a broader range of cancer cell lines and in vivo models, is necessary to fully elucidate the therapeutic potential of this compound and its derivatives. The provided experimental protocols offer a foundational framework for such future investigations.
References
- 1. Synthesis and antitumor activity of 5-deaza-5,6,7,8-tetrahydrofolic acid and its N10-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of this compound, 5-deaza-5,6,7,8-tetrahydroisofolic acid, and their N9-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Deazaisofolic Acid: A Comparative Analysis of Folate Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Deazaisofolic acid and its cross-reactivity with key folate transport systems: Folate Receptor alpha (FRα), Folate Receptor beta (FRβ), and the Proton-Coupled Folate Transporter (PCFT). Its performance is contrasted with the natural ligand, folic acid, and the established chemotherapeutic agent, pemetrexed. This document synthesizes available experimental data to guide research and development in folate-targeted therapies.
Executive Summary
This compound is a synthetic analog of folic acid. While its reduced form, 5-deaza-5,6,7,8-tetrahydroisofolic acid, has shown some activity against cancer cell lines, the oxidized form is generally considered a poor inhibitor of tumor cell growth[1]. A critical gap in the current body of research is the lack of quantitative data on the binding affinity of this compound for Folate Receptor alpha (FRα), Folate Receptor beta (FRβ), and the Proton-Coupled Folate Transporter (PCFT). This guide presents the available data for folic acid and pemetrexed to provide a baseline for comparison, should data for this compound become available.
Comparative Binding Affinities
The following table summarizes the known binding affinities (IC50/Kd/Ki) of folic acid and pemetrexed for FRα, FRβ, and PCFT. IC50 values from cellular uptake inhibition assays are used as a proxy for binding affinity where direct binding data is unavailable.
| Compound | Folate Receptor α (FRα) | Folate Receptor β (FRβ) | Proton-Coupled Folate Transporter (PCFT) |
| This compound | Data not available | Data not available | Data not available |
| Folic Acid | High Affinity (Kd ~0.19 nM)[2] | High Affinity (similar to FRα)[3] | High Affinity (Km ~1-3 µM)[4] |
| Pemetrexed | Moderate Affinity | Moderate Affinity | High Affinity (Km ~0.2-0.8 µM)[5] |
Note: The affinity of folic acid for FRα and FRβ is significantly higher than for PCFT. Pemetrexed, conversely, demonstrates a notably high affinity for PCFT, which is a key mechanism for its entry into tumor cells. The lack of data for this compound prevents a direct comparison of its receptor selectivity.
Experimental Protocols
The determination of binding affinities for folate receptors and transporters is crucial for the development of targeted therapies. The following are detailed methodologies for key experimental assays used to generate the comparative data.
Folate Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound by measuring its ability to displace radiolabeled folic acid from folate receptors.
Protocol Steps:
-
Cell Culture: Cells overexpressing the folate receptor of interest (e.g., KB cells for FRα) are cultured to confluency.
-
Preparation: Cells are harvested, washed with a cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.
-
Competition: A constant concentration of radiolabeled folic acid (e.g., [³H]folic acid) is added to the cell suspension along with a range of concentrations of the unlabeled competitor compound (e.g., this compound, folic acid, or pemetrexed).
-
Incubation: The mixture is incubated at 4°C for a sufficient time to allow binding to reach equilibrium.
-
Separation: Unbound radioligand is separated from the cells by centrifugation or filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
PCFT Transport Inhibition Assay
This assay measures the ability of a test compound to inhibit the transport of a radiolabeled substrate by the Proton-Coupled Folate Transporter.
Protocol Steps:
-
Cell Culture: Cells engineered to express PCFT are cultured in appropriate media.
-
Plating: Cells are seeded into multi-well plates and allowed to attach.
-
Assay Initiation: The cell monolayer is washed and pre-incubated with a transport buffer at an acidic pH (typically pH 5.5) to activate PCFT.
-
Inhibition: A radiolabeled PCFT substrate (e.g., [³H]pemetrexed or [³H]folic acid) is added to the cells along with a range of concentrations of the test compound.
-
Incubation: The cells are incubated for a short period at 37°C to allow for substrate transport.
-
Termination: The transport is stopped by rapidly washing the cells with ice-cold buffer.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the substrate transport (IC50) is determined.
Signaling and Transport Pathways
Understanding the mechanisms of folate uptake is essential for designing effective targeted therapies.
Folate Receptor-Mediated Endocytosis
Folate receptors internalize their ligands through a process of endocytosis, delivering the folate or folate-conjugated drug into the cell.
This pathway involves the binding of the folate conjugate to the receptor, followed by internalization into an endosome. The acidic environment of the endosome facilitates the release of the ligand, which can then exert its biological effect. The receptor is typically recycled back to the cell surface.
Conclusion
The available data indicate that folic acid has a high affinity for both FRα and FRβ, while pemetrexed shows a strong affinity for PCFT. This differential selectivity has significant implications for drug design and targeting. A comprehensive understanding of the cross-reactivity of this compound with these transporters is currently hindered by a lack of published binding data. Further research is imperative to characterize the interaction of this and other novel folate analogs with FRα, FRβ, and PCFT to enable the rational design of next-generation targeted therapies.
References
- 1. Synthesis and biological evaluation of this compound, 5-deaza-5,6,7,8-tetrahydroisofolic acid, and their N9-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folate Receptor Beta as a Direct and Indirect Target for Antibody-Based Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human proton-coupled folate transporter: Biology and therapeutic applications to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of proton-coupled folate transporter in pemetrexed resistance of mesothelioma: clinical evidence and new pharmacological tools - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Deazaisofolic Acid Analogues: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of 5-deazaisofolic acid analogues, supported by experimental data. These compounds, acting as antifolates, are crucial in the development of targeted cancer therapies.
This compound and its analogues are a class of compounds designed to interfere with folate metabolism, a critical pathway for cell growth and proliferation. By inhibiting key enzymes, these analogues disrupt the synthesis of nucleotides, the building blocks of DNA, thereby selectively targeting rapidly dividing cancer cells. This guide delves into a comparative analysis of their biological activity, mechanism of action, and provides detailed experimental protocols for their evaluation.
Performance Comparison of this compound Analogues
The efficacy of this compound analogues is primarily assessed by their ability to inhibit cancer cell growth and the specific enzymes they target within the folate pathway. The following tables summarize the inhibitory concentrations (IC50) and other relevant quantitative data for a selection of these analogues.
| Analogue | Cell Line | IC50 (µM) | Target Enzyme(s) | Reference |
| 5-Deaza-5,6,7,8-tetrahydroisofolic acid | MCF-7 | ~1 | Thymidylate Synthase (TS) | [1] |
| 2-Desamino-N9-methyl-5,8-dideazaisoaminopterin | HL-60 | Most effective in its series | Dihydrofolate Reductase (DHFR), TS | [2] |
| Thiazole analogue of 5-deazatetrahydrofolic acid | MCF-7 | 9-fold more active than 5-DACTHF | Glycinamide Ribonucleotide Formyltransferase (GARFT) | |
| 2-Desamino-2-methyl-5,8-dideazaisofolic acid | L1210, MCF-7 | Potent inhibitor | TS | |
| 5,8-Dideazaisofolic acid analogues | - | 1.5 - 20 (for human TS) | TS | [2] |
Table 1: Cytotoxicity of this compound Analogues in Cancer Cell Lines. This table highlights the concentration of the analogue required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.
| Analogue | Enzyme | Inhibition | Reference |
| 2-Desamino-5,8-dideazafolate analogues | Dihydrofolate Reductase (DHFR) | 1.5-3-fold less inhibitory than 2-NH2 counterparts | |
| 2-Desamino-5,8-dideazafolate analogues | Thymidylate Synthase (TS) | Poor inhibitors |
Table 2: Enzyme Inhibition by this compound Analogues. This table provides a qualitative comparison of the inhibitory activity of these analogues against key enzymes in the folate pathway.
Mechanism of Action: Targeting the Folate Pathway
This compound analogues exert their anticancer effects by acting as antimetabolites, specifically targeting enzymes involved in the folate metabolic pathway.[3] This pathway is essential for the de novo synthesis of purines and thymidylate, which are vital for DNA replication and repair. The primary targets of these analogues are:
-
Dihydrofolate Reductase (DHFR): This enzyme is responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is a crucial cofactor for many one-carbon transfer reactions in nucleotide synthesis. Inhibition of DHFR leads to a depletion of THF, thereby halting DNA synthesis.[3]
-
Thymidylate Synthase (TS): TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor of thymidine triphosphate (TTP), one of the four bases of DNA. Many this compound analogues are potent inhibitors of TS.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the de novo purine biosynthesis pathway. Some analogues, like lometrexol, also target this enzyme.
The cytotoxicity of many of these analogues is significantly enhanced through intracellular polyglutamylation. The addition of multiple glutamate residues to the molecule traps it within the cell and increases its affinity for the target enzymes.
Below is a diagram illustrating the folate metabolism pathway and the points of inhibition by this compound analogues.
Caption: Folate metabolism pathway and inhibition points of this compound analogues.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these analogues. Below are protocols for key experiments cited in this guide.
Cell Growth Inhibition Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the analogues on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound analogue stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the this compound analogue in the complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the analogue. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the analogue, e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of the analogues to inhibit the activity of the DHFR enzyme.
Materials:
-
Purified human DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound analogue
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the DHFR enzyme.
-
Add varying concentrations of the this compound analogue to the reaction mixture.
-
Initiate the reaction by adding DHF.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each analogue concentration.
-
Determine the IC50 or Ki value for the inhibition of DHFR.
Thymidylate Synthase (TS) Inhibition Assay
This assay determines the inhibitory effect of the analogues on TS activity.
Materials:
-
Purified human TS enzyme
-
dUMP
-
5,10-Methylenetetrahydrofolate (CH2THF)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 25 mM MgCl2, and 6.5 mM formaldehyde)
-
[5-³H]dUMP (radiolabeled substrate)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, CH2THF, and the TS enzyme.
-
Add varying concentrations of the this compound analogue.
-
Initiate the reaction by adding a mixture of dUMP and [5-³H]dUMP.
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction by adding activated charcoal to bind the unreacted [5-³H]dUMP.
-
Centrifuge to pellet the charcoal and measure the radioactivity of the supernatant, which contains the released ³H2O.
-
Calculate the rate of reaction and determine the IC50 or Ki value for TS inhibition.
The following diagram illustrates a general workflow for evaluating this compound analogues.
Caption: General experimental workflow for the evaluation of this compound analogues.
Conclusion
The comparative analysis of this compound analogues reveals a diverse landscape of potential anticancer agents. Modifications to the core structure, such as the introduction of a thiazole ring or alterations at the 2- and 9-positions, significantly impact their cytotoxicity and enzyme inhibitory profiles. While many of these compounds show promise, further research is needed to optimize their therapeutic index and overcome potential resistance mechanisms. The experimental protocols and data presented in this guide serve as a valuable resource for the continued development of more effective and selective antifolate therapies.
References
- 1. Synthesis and biological evaluation of this compound, 5-deaza-5,6,7,8-tetrahydroisofolic acid, and their N9-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the antitumor effects of analogues of 5,8-dideazaisofolic acid and 5,8-dideazaisoaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Folate inhibitors and how do they work? [synapse-patsnap-com.libproxy1.nus.edu.sg]
Unveiling the Inhibitory Mechanism of 5-Deazaisofolic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory mechanism of 5-Deazaisofolic acid and its derivatives against key enzymes in one-carbon metabolism. We present a detailed analysis of its performance alongside other notable inhibitors, supported by quantitative experimental data, detailed protocols, and visual diagrams to elucidate the underlying biochemical pathways and experimental procedures.
At a Glance: Comparative Inhibitory Potency
The inhibitory strength of this compound and its alternatives varies significantly depending on the target enzyme and the molecular form of the inhibitor. The following table summarizes the key quantitative data for a direct comparison of their efficacy.
| Inhibitor | Target Enzyme | Inhibitory Constant | Cell Growth Inhibition (IC50) |
| 5,8-Dideazaisofolic Acid | Thymidylate Synthase (TS) | - | 0.5 µM (HCT-8 cells)[1] |
| 5,8-Dideazaisofolic Acid Trigluatamate | Thymidylate Synthase (TS) | Ki: 0.09 µM [1] | - |
| Methotrexate | Dihydrofolate Reductase (DHFR) | Ki: 13 pM (from N. gonorrhoeae) | - |
| Methotrexate Polyglutamates (Glu2-Glu5) | Thymidylate Synthase (TS) | Ki: 0.047 - 0.17 µM | - |
| Pyrazolopyran Derivative (Compound 2.12) | Serine Hydroxymethyltransferase 1 (SHMT1) | IC50: 57.9 ± 5.5 µM | - |
| Pyrazolopyran Derivative (Compound 2.12) | Serine Hydroxymethyltransferase 2 (SHMT2) | IC50: 227.2 ± 38.0 µM | - |
| Pyrazolopyran Derivative (W478) | Serine Hydroxymethyltransferase 2 (SHMT2) | IC50: 1.21 µM | - |
The Inhibitory Landscape: Targeting One-Carbon Metabolism
This compound and the comparative compounds discussed herein all target crucial enzymes within the one-carbon metabolism pathway, a fundamental process for nucleotide synthesis and cellular proliferation. The primary target of this compound is Thymidylate Synthase (TS) , an essential enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.
A key aspect of the inhibitory mechanism of this compound is its intracellular conversion to polyglutamated forms.[1] These polyglutamated metabolites are significantly more potent inhibitors of TS than the parent compound.[1] This "lethal synthesis" approach enhances the drug's efficacy within the target cells.
For comparison, Methotrexate , a widely used chemotherapeutic agent, primarily inhibits Dihydrofolate Reductase (DHFR) . This inhibition leads to a depletion of tetrahydrofolate (THF) pools, which are essential cofactors for numerous metabolic reactions, including the TS-catalyzed reaction. Furthermore, the accumulation of dihydrofolate (DHF) and the polyglutamation of methotrexate itself lead to a secondary, indirect inhibition of TS.
A third class of inhibitors, the pyrazolopyrans , target a different enzyme in this pathway: Serine Hydroxymethyltransferase (SHMT) . SHMT is responsible for the reversible conversion of serine to glycine, a reaction that also generates the one-carbon units necessary for folate-mediated pathways. By inhibiting SHMT, these compounds disrupt the supply of one-carbon units upstream of both purine and thymidylate synthesis.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for the key enzyme inhibition assays are provided below.
Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)
This assay measures the activity of TS by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF).
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM MgCl₂, 1 mM EDTA, 6.5 mM formaldehyde, 100 mM 2-mercaptoethanol.
-
Enzyme: Purified human thymidylate synthase.
-
Substrates: dUMP (deoxyuridine monophosphate) and (6R)-5,10-methylenetetrahydrofolate (CH₂H₄folate).
-
Inhibitor: this compound or its derivatives.
Procedure:
-
Prepare a reaction mixture containing assay buffer, dUMP, and the inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding CH₂H₄folate.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percent inhibition is determined by comparing the rate of the reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)
This assay determines DHFR activity by measuring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.
Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5).
-
Enzyme: Purified human dihydrofolate reductase.
-
Substrates: Dihydrofolate (DHF) and NADPH.
-
Inhibitor: Methotrexate or other test compounds.
Procedure:
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and the inhibitor at various concentrations.
-
Add NADPH to the wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding DHF.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.
-
Calculate the rate of NADPH consumption from the slope of the linear portion of the absorbance curve.
-
Determine the percent inhibition and calculate the IC50 value as described for the TS assay.
Serine Hydroxymethyltransferase (SHMT) Inhibition Assay (Coupled Enzyme Assay)
This assay measures SHMT activity by coupling the production of 5,10-methylenetetrahydrofolate (CH₂-THF) to a subsequent reaction catalyzed by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which results in the production of NADPH, monitored at 340 nm.
Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5).
-
Enzymes: Purified human SHMT and MTHFD.
-
Substrates: L-serine and tetrahydrofolate (THF).
-
Cofactor: NADP⁺.
-
Inhibitor: Pyrazolopyran derivatives or other test compounds.
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-serine, THF, NADP⁺, MTHFD, and the inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding SHMT.
-
Monitor the increase in absorbance at 340 nm for 10-15 minutes.
-
The rate of NADPH production is proportional to the SHMT activity.
-
Calculate the percent inhibition and IC50 values as described previously.
Conclusion
The inhibitory mechanism of this compound is centered on its role as a potent inhibitor of thymidylate synthase, particularly after its intracellular conversion to polyglutamated derivatives. This mode of action places it within the broader class of antifolates that disrupt DNA synthesis, making it a compound of significant interest in cancer chemotherapy research. Its efficacy, when compared to established drugs like methotrexate and emerging inhibitors targeting other nodes of the one-carbon metabolism pathway, such as the pyrazolopyran SHMT inhibitors, highlights the diverse strategies available for targeting this fundamental cellular process. The provided data and protocols offer a solid foundation for further comparative studies and the development of novel therapeutic agents.
References
Independent Verification of 5-Deazaisofolic Acid's Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of 5-deazaisofolic acid and its analogues with other established antifolate drugs, namely methotrexate and lometrexol. The information is compiled from publicly available research data to assist in the independent verification of its biological activity.
Executive Summary
This compound is an antifolate compound that, in its reduced form, primarily targets thymidylate synthase (TS), a crucial enzyme in DNA synthesis. Its mechanism of action relies on intracellular conversion to polyglutamated derivatives, which are potent inhibitors of TS. This process is often referred to as "lethal synthesis." Compared to methotrexate, this compound and its analogues are generally weaker inhibitors of dihydrofolate reductase (DHFR).
The available data indicates that the parent compound, this compound, is a poor inhibitor of tumor cell growth. Its reduced form, 5-deaza-5,6,7,8-tetrahydroisofolic acid, demonstrates measurable cytotoxic activity, although it is significantly less potent than the potent TS inhibitor lometrexol. Direct comparative studies of this compound against methotrexate under identical experimental conditions are limited in the public domain.
Data Presentation: Comparative Potency of Antifolates
The following tables summarize the available quantitative data on the potency of this compound's reduced analogue, methotrexate, and lometrexol. It is critical to note that the data is compiled from different studies, and direct comparisons should be made with caution as experimental conditions can vary.
Table 1: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-Deaza-5,6,7,8-tetrahydroisofolic acid | MCF-7 | ~ 1 | [1] |
| Lometrexol (DDATHF) | MCF-7 | ~ 0.01 | Implied from[1] |
| Methotrexate | A549 | 0.12 |
Table 2: Enzyme Inhibition (Ki)
| Compound | Target Enzyme | Ki (µM) | Cell Line Source | Reference |
| Methotrexate | Thymidylate Synthase | 13 | MCF-7 | |
| Methotrexate polyglutamates (MTX-Glu2 to 5) | Thymidylate Synthase | 0.047 - 0.17 | MCF-7 | |
| Lometrexol (DDATHF) | GARFT | - | - |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of antifolate compounds in an adherent cancer cell line such as MCF-7.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Antifolate compounds (this compound, methotrexate, lometrexol) dissolved in a suitable solvent (e.g., DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Harvest MCF-7 cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the antifolate compounds in complete DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Thymidylate Synthase (TS) Inhibition Assay
This is a generalized spectrophotometric assay to determine the inhibitory activity of compounds against thymidylate synthase.
Materials:
-
Purified recombinant human thymidylate synthase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 25 mM MgCl2)
-
dUMP (deoxyuridine monophosphate)
-
CH2H4folate (5,10-methylenetetrahydrofolate)
-
NADPH
-
Dihydrofolate reductase (DHFR) (for coupled assay)
-
Inhibitor compounds
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing the assay buffer, dUMP, CH2H4folate, and NADPH.
-
Inhibitor Addition: Add various concentrations of the test compounds to the reaction mixtures. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a known amount of thymidylate synthase to each well. If using a coupled assay, also add DHFR.
-
Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the type of inhibition and the inhibition constant (Ki) by plotting the data using methods such as Lineweaver-Burk or by non-linear regression analysis of the rate data against inhibitor concentration.
Mandatory Visualization
Caption: Simplified signaling pathway of folate metabolism and points of inhibition by antifolates.
Caption: Experimental workflow for determining the IC50 value of a compound using the MTT assay.
References
5-Deazaisofolic Acid: A Promising Antifolate for Overcoming Methotrexate Resistance
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5-deazaisofolic acid's efficacy in methotrexate-resistant cells against methotrexate and other antifolates. It includes supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways.
Executive Summary
This compound, also known as lometrexol, demonstrates significant efficacy in tumor cells that have developed resistance to the widely used chemotherapeutic agent, methotrexate. This efficacy is particularly pronounced in cell lines where methotrexate resistance is conferred by impaired drug transport. Unlike methotrexate, which heavily relies on the reduced folate carrier for cellular uptake, this compound can accumulate in resistant cells and undergo polyglutamylation, a key step for its cytotoxic activity. This guide synthesizes the available data on its performance, offering a valuable resource for researchers exploring novel antifolate strategies.
Data Presentation: Comparative Efficacy of Antifolates
The following table summarizes the in vitro cytotoxicity of this compound (lometrexol) and methotrexate against a panel of cancer cell lines, including those with acquired resistance to methotrexate.
| Cell Line | Drug | Mechanism of Resistance | IC50 (nM) | Fold Resistance | Reference |
| CCRF-CEM | Lometrexol | - | 2.9 | - | [1] |
| CCRF-CEM | Methotrexate | - | 18 | - | [2] |
| CCRF-CEM/R1 | Methotrexate | Increased DHFR activity | ~1,260 | ~70 | [3] |
| CCRF-CEM/R2 | Methotrexate | Increased DHFR & Impaired Transport | ~6,300 | ~350 | [3] |
| CCRF-CEM/R3 | Methotrexate | Impaired Transport | - | - | [3] |
| CEM-RF | Methotrexate | Carrier-mediated uptake | 980 (4h exposure) | - | |
| CEM-FBP | Methotrexate | Receptor-mediated uptake (lacks carrier) | 251,000 (4h exposure) | 256 | |
| Saos-2 | Methotrexate | - | - | - | |
| Saos-2/MTX4.4 | Methotrexate | Acquired Resistance | - | 12.73 |
Overcoming Methotrexate Resistance: A Mechanistic View
Methotrexate resistance in cancer cells is a multifaceted problem, primarily arising from three key mechanisms:
-
Impaired Drug Transport: Reduced expression or mutations in the reduced folate carrier (RFC) protein hinder methotrexate's entry into the cell.
-
Decreased Polyglutamylation: The enzyme folylpolyglutamate synthetase (FPGS) adds glutamate residues to methotrexate, trapping it inside the cell and enhancing its inhibitory activity. Reduced FPGS activity leads to poor drug retention.
-
Increased Dihydrofolate Reductase (DHFR) Levels: Amplification of the DHFR gene, the primary target of methotrexate, leads to an overproduction of the enzyme, requiring higher drug concentrations for effective inhibition.
This compound offers a strategic advantage by primarily targeting glycinamide ribonucleotide formyltransferase (GARFT), an enzyme in the de novo purine synthesis pathway, rather than DHFR. While its cellular uptake is also carrier-mediated, studies suggest it can still accumulate effectively and undergo polyglutamylation in cells with impaired methotrexate transport, thus bypassing a common resistance mechanism.
Signaling Pathways and Drug Action
The following diagrams illustrate the mechanisms of methotrexate resistance and the proposed mechanism by which this compound overcomes it.
References
- 1. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic effects of folate antagonists against methotrexate-resistant human leukemic lymphoblast CCRF-CEM cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-Deazaisofolic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of specialized chemical compounds like 5-Deazaisofolic acid is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this compound must be treated as a hazardous substance of unknown toxicity.[1] This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, ensuring compliance with general laboratory chemical waste management protocols.
Immediate Safety and Handling
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted within a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
Step 1: Waste Identification and Classification
| Hazard Characteristic | Description | EPA Waste Code |
| Ignitability | Wastes that can readily catch fire and sustain combustion. This includes liquids with a flash point below 60°C. | D001 |
| Corrosivity | Aqueous wastes with a pH of 2.0 or less, or a pH of 12.5 or greater, that can corrode steel.[3] | D002 |
| Reactivity | Wastes that are unstable under normal conditions, may react violently with water, or can generate toxic gases.[3] | D003 |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed.[4] | D004 - D043 |
Step 2: Containerization
-
Select an Appropriate Container : Use a chemically compatible, leak-proof container with a secure, screw-on cap. For solid waste, the original manufacturer's container is ideal. For solutions, plastic bottles are often preferred over glass to minimize the risk of breakage.
-
Avoid Mixing Waste : Do not mix this compound waste with other chemical waste streams unless you are certain they are compatible. Incompatible materials can lead to dangerous chemical reactions.
-
Leave Headspace : Do not overfill liquid waste containers. Leave at least 10% of the container volume as headspace to allow for vapor expansion.
Step 3: Labeling
Properly labeling your waste container is crucial for safety and compliance. The label must be clear, legible, and permanently affixed to the container.
-
Label Contents : Clearly write "Hazardous Waste" on the label.
-
Identify Chemical Constituents : List the full chemical name, "this compound," and any other components in the waste stream, including solvents and their approximate concentrations. Do not use chemical formulas or abbreviations.
-
Provide Contact Information : Include the name of the principal investigator, the laboratory room number, and the date the waste was first added to the container.
-
Indicate Hazards : Mark any known or suspected hazards (e.g., flammable, corrosive, toxic).
Step 4: Storage
-
Designated Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment : Place the waste container in a secondary containment bin or tray that is chemically resistant and can hold at least 110% of the volume of the largest container. This will contain any potential leaks or spills.
-
Segregation : Store the waste away from incompatible materials. For example, acids should be stored separately from bases, and flammable liquids should be kept away from oxidizers.
Step 5: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Your institution's EHS department is the primary resource for hazardous waste disposal. Contact them to schedule a waste pickup.
-
Provide Necessary Documentation : You will likely need to complete a hazardous waste pickup request form, providing all the information from your waste label.
-
Do Not Dispose Down the Drain or in Regular Trash : Chemical waste such as this compound must not be disposed of in the sanitary sewer or regular trash. This is illegal and can cause significant environmental harm.
Experimental Protocols
This disposal procedure is a standard protocol derived from general laboratory safety guidelines and does not originate from a specific experimental study on this compound. The principles outlined are based on best practices for handling chemicals with unknown disposal information.
Logical Workflow for Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
